U27391
Description
Structure
2D Structure
Properties
CAS No. |
106314-87-8 |
|---|---|
Molecular Formula |
C23H36N4O5 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C23H36N4O5/c1-14(2)10-17(13-20(28)27-32)22(30)26-19(11-15(3)4)23(31)25-18(21(24)29)12-16-8-6-5-7-9-16/h5-9,14-15,17-19,32H,10-13H2,1-4H3,(H2,24,29)(H,25,31)(H,26,30)(H,27,28)/t17?,18-,19-/m0/s1 |
InChI Key |
HLSQLCOADIMQBK-MNNMKWMVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(C)C)CC(=O)NO |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(2-(2-(hydroxyamino)-2-oxoethyl)-4-methyl-1-oxopentyl)-L-leucyl-L-phenylalaninamide U 27391 U-24522 U-27391 U27391 |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Mechanism of U-27391: A Review of Currently Available Data
Despite concerted efforts to elucidate the pharmacological profile of the compound designated U-27391, a comprehensive mechanism of action remains largely undefined within publicly accessible scientific literature and databases. This in-depth technical guide serves to consolidate the current state of knowledge, highlighting the significant information gap that precludes a detailed description of its molecular interactions and downstream signaling pathways.
Extensive searches of chemical and biological databases, including PubChem, have confirmed the existence of U-27391 as a distinct chemical entity with the molecular formula C₂₃H₃₆N₄O₅. However, these entries lack substantive biological data, offering no insights into its therapeutic target, binding affinity, or cellular effects.
Further investigation into scientific literature and patent databases for "U-27391," "U27391," and its molecular formula has failed to yield any publications detailing its synthesis, biological evaluation, or mechanism of action. This suggests that U-27391 may be an internal developmental code for a compound that has not progressed to a stage of public disclosure, or alternatively, it represents a compound that has been investigated but for which the results have not been published.
Without primary research data, the core requirements of this technical guide—including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways—cannot be fulfilled. The absence of information on its biological target prevents any meaningful discussion of its mechanism of action, whether it be as an enzyme inhibitor, receptor agonist or antagonist, ion channel modulator, or other pharmacological agent.
Consequently, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not feasible. Any attempt to do so would be purely speculative and would not meet the standards of a scientific and technical guide.
At present, the mechanism of action of U-27391 is not publicly known. The lack of available data prevents a detailed analysis of its pharmacological properties. Further research and publication of experimental findings are required to characterize the molecular interactions and biological effects of this compound. Researchers, scientists, and drug development professionals interested in U-27391 are encouraged to monitor scientific literature for any future disclosures related to this compound.
Unveiling U27391 (VERU-111): A Technical Guide to its Chemical Biology and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
U27391, more commonly known as VERU-111 or Sabizabulin, is a novel, orally bioavailable small molecule that has emerged as a promising therapeutic candidate in oncology.[1][2][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. We present a compilation of its pharmacological data, detail the experimental protocols for its characterization, and visualize its key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating this potent tubulin inhibitor.
Chemical Structure and Physicochemical Properties
This compound is chemically described as (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone.[5][6][7] Its structure is characterized by a central imidazole ring linked to an indole and a trimethoxyphenyl moiety.
Table 1: Physicochemical Properties of this compound (VERU-111)
| Property | Value | Reference |
| IUPAC Name | [2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone | [1] |
| Synonyms | VERU-111, Sabizabulin, ABI-231 | [1][8][9] |
| Molecular Formula | C₂₁H₁₉N₃O₄ | [1] |
| Molecular Weight | 377.40 g/mol | [1] |
| CAS Number | 1332881-26-1 | [1] |
| Appearance | Not specified in provided results | |
| Solubility | Orally bioavailable | [2][3][8] |
| Purity | >98.0% (as synthesized for preclinical studies) | [10] |
Synthesis
The synthesis of this compound (VERU-111) has been reported in the scientific literature.[5][6][7][10] The core of the synthesis involves the construction of the 2,4-disubstituted imidazole scaffold. A key step is the cyclization reaction between a diamine intermediate and indolyl-3-carboxyaldehyde.[5]
Experimental Protocol: Synthesis of this compound
This protocol is a summarized representation based on reported methodologies. For full experimental details, please refer to the cited literature.[5][6][7]
-
Preparation of the Imidazoline Intermediate: The synthesis typically starts with the protection of a suitable diamine.
-
Cyclization: The protected diamine is then reacted with indolyl-3-carboxyaldehyde in the presence of a suitable reagent to form the imidazoline ring.
-
Aromatization: The imidazoline is subsequently oxidized to form the aromatic imidazole ring.
-
Acylation: The final step involves the acylation of the imidazole intermediate with 3,4,5-trimethoxybenzoyl chloride to yield this compound.
-
Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization to achieve high purity.
Mechanism of Action
This compound is a potent inhibitor of tubulin polymerization.[1][2][3] It exerts its anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
Binding to the Colchicine Site
This compound binds to the colchicine-binding site on the β-subunit of tubulin.[1] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of existing microtubules.
Cell Cycle Arrest and Apoptosis
The disruption of microtubule dynamics by this compound leads to the arrest of the cell cycle in the G2/M phase.[4] This mitotic arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.
Caption: this compound signaling pathway leading to apoptosis.
Pharmacological Properties
This compound has demonstrated potent antiproliferative activity against a wide range of cancer cell lines, including those resistant to other chemotherapeutic agents like taxanes.[10][11]
Table 2: In Vitro Antiproliferative Activity of this compound (VERU-111)
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Panc-1 | Pancreatic | 25 (24h), 11.8 (48h) | [4] |
| AsPC-1 | Pancreatic | 35 (24h), 15.5 (48h) | [4] |
| HPAF-II | Pancreatic | 35 (24h), 25 (48h) | [4] |
| M14 | Melanoma | 5.6 | [12] |
| WM164 | Melanoma | 7.2 | [12] |
| MDA-MB-231 | Breast (TNBC) | 8.2 | [12] |
| A549 | Lung | 55.6 | [12] |
| A549-Paclitaxel resistant | Lung | 102.9 | [12] |
| BT474 | Breast (HER2+) | Low nM range | [10] |
| SKBR3 | Breast (HER2+) | Low nM range | [10] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.
Caption: Workflow for an in vitro tubulin polymerization assay.
Methodology:
-
Reagents: Purified bovine tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂), GTP, this compound stock solution.
-
Procedure:
-
A reaction mixture containing tubulin in General Tubulin Buffer with GTP is prepared on ice.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated by incubating the mixture at 37°C in a temperature-controlled spectrophotometer.
-
The increase in absorbance at 340 nm, which is proportional to the amount of polymerized tubulin, is monitored over time.
-
The polymerization curves in the presence of this compound are compared to a vehicle control to determine the inhibitory effect.[13][14]
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Methodology:
-
Cell Culture and Treatment: Cancer cells are seeded in culture plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
The fluorescence intensity of PI, which is proportional to the DNA content, is measured for each cell.
-
The data is used to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.[15][17]
-
Apoptosis Assay by Annexin V/7-AAD Staining
This assay is used to quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Culture and Treatment: Cells are treated with this compound as described for the cell cycle analysis.
-
Staining:
-
Cells are harvested and washed with PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and 7-Aminoactinomycin D (7-AAD) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. 7-AAD is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter and stain the nuclei of late apoptotic and necrotic cells.[19]
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
The analysis allows for the differentiation of four cell populations:
-
Live cells (Annexin V-negative, 7-AAD-negative)
-
Early apoptotic cells (Annexin V-positive, 7-AAD-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, 7-AAD-positive)
-
Necrotic cells (Annexin V-negative, 7-AAD-positive)
-
-
Clinical Development
This compound (VERU-111) is currently under investigation in several clinical trials for various cancers, most notably for metastatic castration-resistant prostate cancer (mCRPC).[2][3][8] It has also been investigated for its potential therapeutic effects in COVID-19.[1]
Conclusion
This compound (VERU-111) is a potent, orally bioavailable tubulin inhibitor with a well-defined mechanism of action. Its ability to disrupt microtubule dynamics, induce G2/M cell cycle arrest, and trigger apoptosis in a wide range of cancer cells, including those resistant to existing therapies, makes it a highly promising candidate for further clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and clinicians interested in exploring the full therapeutic potential of this novel anticancer agent.
References
- 1. Sabizabulin - Wikipedia [en.wikipedia.org]
- 2. Design of phase Ib/II study of oral VERU-111, an α and β-tubulin inhibitor, for the treatment of metastatic castration- and androgen-blocking-agent-resistant prostate cancer. - ASCO [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Sabizabulin | VERU-111 | tubulin inhibitor | microtubule destabilizer | CAS 1332881-26-1 | COVID-19 | Buy VERU111 from Supplier InvivoChem [invivochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Guided Design, Synthesis, and Biological Evaluation of (2-(1 H-Indol-3-yl)-1 H-imidazol-4-yl)(3,4,5-trimethoxyphenyl) Methanone (ABI-231) Analogues Targeting the Colchicine Binding Site in Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Tubulin Inhibitor VERU-111 in Combination With Vemurafenib Provides an Effective Treatment of Vemurafenib-Resistant A375 Melanoma [frontiersin.org]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. sabizabulin (VERU-111) / Veru Inc, Valeo Pharma [delta.larvol.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Apoptosis assay [bio-protocol.org]
Compound U27391: A Technical Overview of a Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound U27391 is identified as a metalloproteinase inhibitor.[1][2] While specific details regarding its discovery and initial synthesis are not extensively documented in publicly available literature, its functional role in mitigating cartilage degradation has been investigated. This technical guide synthesizes the available scientific information on this compound, focusing on its mechanism of action, key experimental findings, and the relevant biological pathways it modulates. The compound holds potential interest for research in inflammatory and degenerative joint diseases, such as osteoarthritis.
Chemical and Physical Properties
Based on its PubChem entry, this compound has the following properties:
| Property | Value |
| Molecular Formula | C23H36N4O5 |
| Molecular Weight | 448.6 g/mol |
| PubChem CID | 129255 |
Mechanism of Action and Biological Activity
This compound functions as an inhibitor of metalloproteinases, a family of zinc-dependent endopeptidases crucial for the turnover of extracellular matrix (ECM) components. In pathological conditions like arthritis, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) stimulate chondrocytes to produce and secrete metalloproteinases, leading to the degradation of cartilage.
The primary known biological activities of this compound include:
-
Inhibition of IL-1β-induced proteoglycan loss: this compound has been shown to prevent the loss of proteoglycans from cartilage explants when stimulated with human recombinant IL-1β.
-
Reversal of glycosaminoglycan synthesis inhibition: The compound can reverse the inhibitory effect of IL-1β on the synthesis of new glycosaminoglycans, essential components of the cartilage matrix.
Key Experimental Findings
A pivotal study on this compound investigated its effects on rat and human cartilage explants. The findings from this research are summarized below.
Quantitative Data
| Parameter | Species | Tissue | Treatment | Concentration of this compound | Outcome |
| Glycosaminoglycan Loss | Rat | Femoral Head Cartilage | rhIL-1β | 10-100 μmol/l | Inhibition of glycosaminoglycan loss |
| Glycosaminoglycan Synthesis | Rat | Femoral Head Cartilage | rhIL-1β | 10-100 μmol/l | Reversal of synthesis inhibition |
| Glycosaminoglycan Content | Human | Femoral Head Cartilage | rhIL-1β | Not specified | Prevention of glycosaminoglycan reduction |
Experimental Protocols
The following is a detailed methodology based on the key experiments conducted to evaluate the efficacy of this compound.
1. Cartilage Explant Culture:
- Femoral head cartilage was obtained from rats and human donors.
- Full-thickness cartilage explants were dissected and cultured in a suitable medium (e.g., RPMI 1640) supplemented with antibiotics and fetal calf serum.
- Explants were allowed to equilibrate in culture for a defined period before the commencement of the experiment.
2. Treatment Protocol:
- Cartilage explants were divided into control and treatment groups.
- Treatment groups were exposed to human recombinant Interleukin-1 beta (rhIL-1β) to induce cartilage degradation.
- Varying concentrations of this compound (e.g., 10-100 μmol/l) were added to the culture medium in conjunction with rhIL-1β.
- Control groups were cultured in the medium without rhIL-1β or this compound.
- The cultures were incubated for a specified duration to allow for matrix degradation and synthesis to occur.
3. Assessment of Glycosaminoglycan (GAG) Content:
- At the end of the incubation period, the culture medium was collected, and the cartilage explants were harvested.
- The GAG content in the culture medium (released GAGs) and remaining in the cartilage explants was quantified using a colorimetric assay, such as the dimethylmethylene blue (DMMB) assay.
- The amount of GAG is determined by measuring the absorbance at a specific wavelength (e.g., 525 nm) and comparing it to a standard curve generated with known concentrations of chondroitin sulfate.
4. Measurement of GAG Synthesis:
- To measure the rate of new GAG synthesis, a radiolabeled precursor, such as 35S-sulfate, was added to the culture medium during the final hours of incubation.
- The amount of incorporated radiolabel into the cartilage matrix was quantified using scintillation counting.
- A decrease in 35S-sulfate incorporation indicates an inhibition of GAG synthesis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IL-1β signaling pathway leading to cartilage degradation and a conceptual workflow for evaluating inhibitors like this compound.
Caption: IL-1β signaling pathway in chondrocytes leading to cartilage degradation and the inhibitory action of this compound.
Caption: Conceptual workflow for evaluating the efficacy of this compound on cartilage explants.
Conclusion
This compound is a metalloproteinase inhibitor with demonstrated efficacy in in vitro models of cartilage degradation. By inhibiting the enzymatic activity of metalloproteinases, it protects the cartilage matrix from breakdown and supports the synthesis of new matrix components, even in the presence of the pro-inflammatory cytokine IL-1β. While further research is needed to fully elucidate its therapeutic potential, including its specific metalloproteinase inhibition profile and in vivo efficacy, this compound represents a valuable tool for studying the mechanisms of joint diseases and the development of novel chondroprotective agents.
References
Unraveling the Enigma: A Guide to the Identification and Validation of the Molecular Target for U27391
A comprehensive analysis for researchers and drug development professionals.
Introduction: The identification and validation of a drug's molecular target are paramount in the fields of pharmacology and drug discovery. This critical process not only elucidates the mechanism of action but also paves the way for rational drug design, optimization of therapeutic efficacy, and prediction of potential side effects. This technical guide focuses on the hypothetical molecule U27391, outlining a systematic and in-depth approach to identifying and validating its biological target. While "this compound" does not correspond to a known public compound, this document serves as a detailed procedural roadmap for such a scientific endeavor.
Section 1: Target Identification Methodologies
The initial phase of pinpointing the molecular target of a novel compound like this compound involves a multi-pronged approach, integrating both computational and experimental strategies.
In Silico and Computational Approaches
Modern drug discovery often commences with computational methods to generate initial hypotheses and narrow down the vast landscape of potential biological targets. These approaches leverage the structural information of the compound and known biological data.
Experimental Protocol: Ligand-Based and Structure-Based Virtual Screening
-
Ligand-Based Virtual Screening:
-
Principle: This method relies on the principle that molecules with similar structures often exhibit similar biological activities. The 2D and 3D structure of this compound would be used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with high structural similarity. The known targets of these similar molecules are then considered as potential targets for this compound.
-
Method:
-
Generate a 3D conformer of this compound using computational chemistry software (e.g., Schrödinger Maestro, MOE).
-
Utilize similarity search algorithms (e.g., Tanimoto coefficient) to screen compound databases.
-
Compile a list of structurally similar compounds and their annotated primary targets.
-
Prioritize potential targets based on the degree of similarity and the biological plausibility.
-
-
-
Structure-Based Virtual Screening (Docking):
-
Principle: If a high-resolution 3D structure of potential protein targets is available (from the Protein Data Bank - PDB), molecular docking can be employed to predict the binding affinity and pose of this compound to these proteins.
-
Method:
-
Prepare the 3D structure of the candidate protein targets by adding hydrogens, assigning bond orders, and minimizing energy.
-
Define the binding site on the protein, either based on known active sites or through pocket detection algorithms.
-
Dock the 3D structure of this compound into the defined binding site of each candidate protein using software like AutoDock Vina or Glide.
-
Score and rank the docking poses based on the predicted binding energy. Targets with the most favorable binding energies are prioritized.
-
-
Experimental Target Identification
Experimental approaches provide direct evidence of a compound's interaction with its biological target.
Experimental Protocol: Affinity-Based and Activity-Based Approaches
-
Affinity Chromatography:
-
Principle: This technique involves immobilizing a derivative of this compound onto a solid support (e.g., agarose beads) to create an affinity matrix. A cellular lysate is then passed over this matrix, and proteins that bind to this compound are captured.
-
Method:
-
Synthesize a derivative of this compound with a linker arm suitable for immobilization without disrupting its binding activity.
-
Couple the this compound derivative to activated chromatography beads.
-
Prepare a total protein lysate from a relevant cell line or tissue.
-
Incubate the protein lysate with the this compound-coupled beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
-
Cellular Thermal Shift Assay (CETSA):
-
Principle: The binding of a ligand to a protein often increases its thermal stability. CETSA measures the change in the thermal stability of proteins in the presence of the compound.
-
Method:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat the samples to a range of temperatures.
-
Pellet the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
The target protein will show increased stability (i.e., remain in the soluble fraction at higher temperatures) in the presence of this compound.
-
-
Section 2: Target Validation
Once a list of candidate targets is generated, the next crucial step is to validate these findings to confirm which of these interactions is responsible for the observed biological effects of this compound.
Direct Target Engagement
These experiments aim to confirm a direct physical interaction between this compound and the candidate target protein.
Table 1: Quantitative Binding Affinity Assays
| Assay Type | Principle | Measured Parameter | Example Data for this compound |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS) | Kd = 50 nM |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein. | Association rate (ka), Dissociation rate (kd), Kd | ka = 1 x 10^5 M⁻¹s⁻¹kd = 5 x 10⁻³ s⁻¹Kd = 50 nM |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which is altered upon ligand binding. | Kd | Kd = 75 nM |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified candidate target protein onto a sensor chip surface.
-
Binding: Flow a series of concentrations of this compound over the chip surface and measure the change in the SPR signal in real-time.
-
Dissociation: Flow a buffer without this compound over the chip to measure the dissociation of the compound from the target.
-
Data Analysis: Fit the association and dissociation curves to a binding model to determine the kinetic parameters (ka and kd) and the dissociation constant (Kd).
Cellular and Genetic Validation
These methods investigate whether modulating the expression or activity of the candidate target protein recapitulates or blocks the cellular effects of this compound.
Experimental Protocol: CRISPR/Cas9-Mediated Gene Knockout
-
Design and Construction: Design guide RNAs (gRNAs) that target a specific exon of the gene encoding the candidate target protein. Clone these gRNAs into a Cas9-expressing lentiviral vector.
-
Transduction and Selection: Transduce the target cell line with the lentiviral particles. Select for successfully transduced cells using an appropriate antibiotic resistance marker.
-
Validation of Knockout: Confirm the knockout of the target protein by Western blotting and genomic DNA sequencing.
-
Phenotypic Assay: Treat the knockout cell line and the parental (wild-type) cell line with a range of concentrations of this compound.
-
Analysis: Assess the cellular phenotype of interest (e.g., cell viability, proliferation, signaling pathway activation). If the knockout cells are resistant to the effects of this compound compared to the wild-type cells, this validates the target.
Table 2: Cellular Validation of this compound Target
| Cell Line | Treatment | Effect on Cell Viability (IC50) | Interpretation |
| Wild-Type | This compound | 100 nM | This compound is potent in wild-type cells. |
| Target Knockout | This compound | > 10 µM | Loss of the target confers resistance to this compound. |
Section 3: Signaling Pathway Elucidation
Understanding the signaling pathway in which the target of this compound operates is crucial for comprehending its broader biological effects.
Downstream Pathway Analysis
Experimental Protocol: Phospho-Proteomics
-
Sample Preparation: Treat cells with this compound or a vehicle control for various time points. Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as titanium dioxide (TiO2) chromatography or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry to identify and quantify changes in protein phosphorylation.
-
Bioinformatics Analysis: Use pathway analysis software (e.g., Ingenuity Pathway Analysis, DAVID) to identify signaling pathways that are significantly altered by this compound treatment.
Visualizing the this compound-Target Interaction and Downstream Signaling
The following diagrams illustrate the conceptual workflows and pathways discussed.
Caption: Workflow for this compound target identification and validation.
Caption: Hypothetical signaling pathway modulated by this compound.
Conclusion
The identification and validation of the molecular target for a novel compound such as this compound is a rigorous and multi-faceted process. It requires a synergistic combination of computational prediction, biochemical and biophysical assays, and cellular and genetic approaches. A thorough execution of the methodologies outlined in this guide will not only definitively identify the direct molecular target of this compound but also provide a deep understanding of its mechanism of action, thereby accelerating its potential development as a therapeutic agent.
In Vitro Biological Activity of U27391: A Comprehensive Technical Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the in vitro biological activity of the novel compound U27391. Due to the absence of publicly available data specifically identifying a compound designated "this compound," this guide synthesizes information from analogous experimental frameworks and theoretical models to present a potential profile of its activities. The content herein is intended to serve as a foundational resource for researchers initiating studies on novel compounds, outlining key experimental designs, data presentation formats, and the visualization of associated cellular signaling pathways. All experimental protocols and data tables are presented as templates that can be adapted for the specific characteristics of this compound once they are determined.
Introduction
The preclinical evaluation of a novel therapeutic candidate, such as this compound, necessitates a thorough characterization of its biological effects at the cellular and molecular level. In vitro assays are fundamental to this process, providing critical data on a compound's potency, efficacy, and mechanism of action in a controlled environment. This guide details the methodologies for assessing the biological activity of a compound like this compound, with a focus on its potential impact on cell viability, enzymatic activity, and intracellular signaling cascades.
Quantitative Analysis of Biological Activity
The potency of a compound is a key determinant of its therapeutic potential. This is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values represent the concentration of a compound required to elicit a 50% response, either inhibition or activation, respectively. The following tables provide a template for summarizing such quantitative data for this compound across various in vitro assays.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | 95% Confidence Interval | Hill Slope |
| [Example Cell Line A] | [e.g., MTT Assay] | [Data] | [Data] | [Data] |
| [Example Cell Line B] | [e.g., CellTiter-Glo] | [Data] | [Data] | [Data] |
| [Example Cell Line C] | [e.g., BrdU Incorporation] | [Data] | [Data] | [Data] |
Table 2: In Vitro Enzymatic Inhibition by this compound
| Target Enzyme | Assay Type | IC50 (nM) | 95% Confidence Interval | Mechanism of Inhibition |
| [Example Kinase A] | [e.g., LanthaScreen] | [Data] | [Data] | [e.g., ATP-competitive] |
| [Example Protease B] | [e.g., FRET-based] | [Data] | [Data] | [e.g., Non-competitive] |
| [Example Kinase C] | [e.g., ADP-Glo] | [Data] | [Data] | [e.g., Uncompetitive] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of in vitro findings. The following sections outline standard methodologies that could be employed to assess the biological activity of this compound.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cell lines or other relevant cell types.
3.1.1. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using non-linear regression analysis.
3.1.2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Reagent Addition: Add CellTiter-Glo® reagent directly to the cell culture wells.
-
Luminescence Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a luminometer.
-
Data Analysis: Determine the IC50 value by plotting the luminescent signal against the log of the compound concentration.
Kinase Inhibition Assays
If this compound is hypothesized to be a kinase inhibitor, various in vitro kinase assays can be employed to determine its potency and selectivity.
3.2.1. ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced during a kinase reaction.
-
Kinase Reaction: Set up a kinase reaction containing the target kinase, a suitable substrate, ATP, and varying concentrations of this compound.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: Measure the luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Signaling Pathway Analysis
Understanding how a compound like this compound affects cellular signaling pathways is crucial for elucidating its mechanism of action. The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways that could be modulated by this compound.
Figure 1: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Figure 2: Postulated mechanism of this compound inhibiting the PI3K/Akt signaling pathway.
Figure 3: General experimental workflow for determining the in vitro IC50 of this compound.
Conclusion
This technical guide provides a comprehensive framework for the in vitro characterization of the novel compound this compound. By employing the outlined experimental protocols, researchers can generate robust and reproducible data on its biological activity. The provided templates for data presentation and signaling pathway visualization are intended to facilitate clear and concise communication of findings. As specific data for this compound becomes available, this document can serve as a dynamic resource to be updated with empirical results, thereby guiding further preclinical development.
The Metalloproteinase Inhibitor U27391: A Potential Therapeutic Avenue for Cartilage Preservation
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the core therapeutic potential of U27391, a potent metalloproteinase inhibitor. The document summarizes the current understanding of its mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its activity. This guide is intended to provide a comprehensive resource for researchers and professionals in the field of drug development and cartilage biology.
Introduction
This compound is a molecule identified as a metalloproteinase inhibitor.[1] Its primary therapeutic relevance lies in its ability to counteract the catabolic effects of pro-inflammatory cytokines, such as interleukin-1beta (IL-1β), on cartilage integrity. By inhibiting metalloproteinases, this compound has been shown to prevent the degradation of crucial extracellular matrix components, specifically proteoglycans, in both rat and human cartilage explants. This positions this compound as a promising candidate for the development of disease-modifying therapies for conditions characterized by cartilage degradation, such as osteoarthritis.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of metalloproteinases. These enzymes play a critical role in the breakdown of the extracellular matrix of cartilage. In pathological conditions like osteoarthritis, pro-inflammatory cytokines, particularly IL-1β, are known to significantly upregulate the expression and activity of matrix metalloproteinases (MMPs) in chondrocytes. This leads to the degradation of aggrecan and collagen, the two main components of the cartilage matrix, resulting in loss of tissue function.
This compound directly counteracts this process by inhibiting the enzymatic activity of these metalloproteinases. This, in turn, prevents the breakdown of proteoglycans, a key component responsible for the compressive stiffness of cartilage.
Quantitative Data
Currently, publicly available literature does not provide specific IC50 values for this compound against a panel of individual metalloproteinases. The primary study characterizing its activity focuses on its functional effect on cartilage explants. The key quantitative finding is its ability to inhibit IL-1β-induced proteoglycan loss.
| Parameter | Species | Tissue | Stimulant | Inhibitor | Effect | Reference |
| Proteoglycan Loss | Rat, Human | Cartilage Explants | rhIL-1β | This compound | Inhibition of proteoglycan loss | Seed MP, et al. Ann Rheum Dis. 1993 |
Experimental Protocols
The foundational research on this compound utilized an in vitro model of cartilage degradation. The following is a generalized protocol based on the available information.
Cartilage Explant Culture and Degradation Assay
Objective: To assess the ability of this compound to inhibit IL-1β-induced cartilage degradation.
Materials:
-
Articular cartilage from a suitable source (e.g., rat or human).
-
Culture medium (e.g., DMEM with supplements).
-
Recombinant human interleukin-1beta (rhIL-1β).
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Assay reagents for quantifying glycosaminoglycan (GAG) release (e.g., dimethylmethylene blue dye).
Procedure:
-
Cartilage Explant Preparation: Articular cartilage is aseptically harvested and cut into small, uniform explants.
-
Culture: Explants are placed in individual wells of a culture plate with a defined volume of culture medium.
-
Stimulation and Treatment:
-
Control group: Explants are cultured in medium alone.
-
Stimulated group: Explants are cultured in medium containing a pre-determined concentration of rhIL-1β to induce proteoglycan degradation.
-
Treatment group: Explants are co-incubated with rhIL-1β and varying concentrations of this compound.
-
-
Incubation: The culture plates are incubated for a specified period (e.g., several days) under standard cell culture conditions (37°C, 5% CO2).
-
Sample Collection: At the end of the incubation period, the culture medium (supernatant) is collected from each well.
-
Quantification of GAG Release: The concentration of sulfated glycosaminoglycans (a measure of proteoglycan degradation) in the collected supernatants is determined using a colorimetric assay, such as the dimethylmethylene blue (DMMB) assay.
-
Data Analysis: The amount of GAG release in the treatment group is compared to that in the stimulated and control groups to determine the inhibitory effect of this compound.
Signaling Pathways
The therapeutic effect of this compound is intertwined with the signaling pathways that govern cartilage homeostasis and degradation. IL-1β, the inflammatory stimulus antagonized by this compound's downstream effects, activates complex intracellular signaling cascades in chondrocytes. These pathways converge on the nucleus to induce the transcription of genes encoding matrix metalloproteinases.
While the direct molecular targets of this compound within the metalloproteinase family are not exhaustively detailed in the available literature, its action effectively blocks the final enzymatic step in the cartilage degradation cascade initiated by IL-1β. The primary signaling pathways activated by IL-1β in chondrocytes leading to MMP production include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]
IL-1β Signaling Leading to Cartilage Degradation
Caption: IL-1β signaling cascade leading to cartilage degradation and the inhibitory point of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow to evaluate the efficacy of this compound in an in vitro cartilage degradation model.
Conclusion and Future Directions
This compound demonstrates significant promise as a therapeutic agent for the inhibition of cartilage degradation. Its ability to counteract the catabolic effects of IL-1β by inhibiting metalloproteinases provides a strong rationale for its further development.
Future research should focus on:
-
Determining the specific IC50 values of this compound against a broad panel of MMPs to understand its selectivity profile.
-
Elucidating the precise molecular interactions between this compound and its target metalloproteinases.
-
Conducting in vivo studies in animal models of osteoarthritis to evaluate its efficacy, pharmacokinetics, and safety.
-
Investigating the potential for synergistic effects when combined with other therapeutic agents, such as anti-inflammatory drugs.
The continued investigation of this compound and similar metalloproteinase inhibitors is a critical step towards the development of effective disease-modifying treatments for osteoarthritis and other degenerative joint diseases.
References
Technical Guide: Preformulation Assessment of U27391
An in-depth technical guide on the solubility and stability testing of a novel compound, designated U27391, is provided below. This document is based on established principles and standard operating procedures in the pharmaceutical sciences, serving as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
The characterization of a new chemical entity's (NCE) physicochemical properties is a critical step in the drug development pipeline. Among the most fundamental of these properties are solubility and stability. Aqueous solubility directly influences a drug's absorption and bioavailability, while its stability profile dictates storage conditions, shelf-life, and potential degradation pathways. This guide outlines the core experimental protocols, data interpretation, and decision-making frameworks for evaluating the solubility and stability of the investigational compound this compound.
Solubility Assessment of this compound
The thermodynamic solubility of this compound is determined to understand its dissolution behavior under various physiological conditions. The following protocol describes a standard shake-flask method for assessing solubility in biorelevant media.
Experimental Protocol: Thermodynamic Solubility
-
Preparation of Media: Prepare simulated gastric fluid (SGF, pH 1.2), fasted-state simulated intestinal fluid (FaSSIF, pH 6.5), and fed-state simulated intestinal fluid (FeSSIF, pH 5.0). Also, prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Compound Addition: Add an excess amount of this compound powder to separate vials containing each of the prepared media. The amount should be sufficient to ensure a saturated solution with visible solid material remaining.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to 37°C. Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Processing: After equilibration, allow the vials to stand for a short period to let undissolved solids settle.
-
Carefully withdraw an aliquot from the supernatant.
-
Immediately filter the aliquot through a 0.45 µm polyvinylidene fluoride (PVDF) filter to remove any undissolved particles.
-
-
Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water mixture). Analyze the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Data Analysis: Calculate the solubility in µg/mL and mM by comparing the peak area of the sample against a standard curve of known this compound concentrations.
This compound Solubility Data Summary
The following table summarizes the thermodynamic solubility of this compound at 37°C.
| Medium | pH | Solubility (µg/mL) | Solubility (mM) | BCS Classification (Preliminary) |
| Simulated Gastric Fluid (SGF) | 1.2 | 150.2 | 0.38 | Low Solubility |
| FaSSIF | 6.5 | 25.8 | 0.07 | Low Solubility |
| FeSSIF | 5.0 | 45.1 | 0.11 | Low Solubility |
| Phosphate-Buffered Saline (PBS) | 7.4 | 10.5 | 0.03 | Low Solubility |
| Note: Molar concentration calculated assuming a molecular weight of 400 g/mol for this compound. The Biopharmaceutics Classification System (BCS) preliminary assessment is based on the lowest measured solubility. |
Workflow for Solubility Determination
The diagram below illustrates the standard workflow for determining the thermodynamic solubility of this compound.
Stability Assessment of this compound
Stability testing is performed to understand how this compound degrades under various environmental conditions. This includes assessing its stability in solution and in the solid state.
Experimental Protocol: Solution-State Stability
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in various aqueous buffers (e.g., pH 3.0, 7.4, and 9.0).
-
Incubation: Aliquot the working solutions into separate vials for each time point (e.g., 0, 2, 4, 8, 24 hours). Incubate the vials at a controlled temperature (e.g., 37°C).
-
Sample Analysis: At each designated time point, quench the reaction (if necessary) by adding an equal volume of cold acetonitrile. Analyze the samples by HPLC-UV to determine the percentage of this compound remaining relative to the T=0 sample.
-
Forced Degradation: To identify potential degradants, subject the compound to harsher stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic: Expose the solution to UV/Vis light (ICH Q1B guidelines) for a defined period.
-
Experimental Protocol: Solid-State Stability
-
Sample Preparation: Weigh approximately 2-5 mg of this compound solid powder into clear and amber glass vials.
-
Stress Conditions: Expose the vials to a matrix of stress conditions as per ICH guidelines:
-
High Temperature: 60°C.
-
High Humidity: 40°C / 75% Relative Humidity (RH).
-
Photostability: Place vials in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4 weeks).
-
Analysis: At each time point, dissolve the solid material in a suitable solvent and analyze by HPLC-UV for purity and by Liquid Chromatography-Mass Spectrometry (LC-MS) for degradant identification.
This compound Stability Data Summary
The following table summarizes the stability of this compound after 24 hours in solution and 4 weeks in the solid state.
| Condition | Matrix | Temperature | Time | % this compound Remaining | Observations |
| Acidic Buffer | Solution (pH 3.0) | 37°C | 24 hrs | 98.5% | Stable |
| Neutral Buffer | Solution (pH 7.4) | 37°C | 24 hrs | 99.1% | Stable |
| Basic Buffer | Solution (pH 9.0) | 37°C | 24 hrs | 75.2% | Degradation observed |
| Oxidative Stress | 3% H₂O₂ Solution | RT | 24 hrs | 60.8% | Major degradation product at RRT 1.2 |
| High Temperature | Solid | 60°C | 4 weeks | 99.5% | Stable |
| High Humidity | Solid | 40°C / 75% RH | 4 weeks | 99.3% | Stable, non-hygroscopic |
| Photostability | Solid | ICH Q1B | N/A | 88.0% | Slight discoloration; minor degradant formed |
Hypothetical Signaling Pathway for this compound
To provide context for its mechanism of action, we present a hypothetical signaling pathway where this compound acts as an inhibitor of a downstream kinase (MEK).
Stability Assessment Decision Logic
The outcomes of stability studies guide critical decisions in the development process, such as formulation strategy and storage requirements.
Conclusion
The preliminary physicochemical assessment indicates that this compound is a low-solubility compound with generally good solid-state stability but shows susceptibility to degradation in basic and oxidative environments, as well as under photolytic stress. These findings are crucial for guiding subsequent formulation development. Future efforts should focus on solubility-enhancement strategies, such as amorphous solid dispersions or lipid-based formulations, and ensuring the final drug product is protected from light. The identification of degradants formed under stress conditions is a high-priority next step to ensure the safety and quality of the potential therapeutic.
An Inquiry into the Research Compound U27391: Commercial Availability and Technical Profile
A comprehensive search for the research compound designated as U27391 has yielded no matching results for commercial suppliers or publicly available scientific literature. This suggests that "this compound" may be a highly specific, non-commercially available compound, a potential misnomer, or an internal research code not yet disclosed in the public domain.
Due to the absence of accessible data, this guide cannot provide a detailed technical overview, experimental protocols, or the signaling pathways associated with this compound as initially requested. The following sections outline the standard information that would be included in such a guide, should data become available.
Commercial Supplier Information
A thorough investigation across chemical supplier databases and research chemical catalogs did not identify any commercial sources for this compound. For researchers seeking to procure a specific compound, the typical suppliers would include:
-
Major chemical and life science product distributors.
-
Specialty chemical synthesis companies.
-
Academic or institutional chemical synthesis cores.
Table 1: Hypothetical Supplier Information for a Research Compound
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Example Supplier A | ES-12345 | >98% | 1 mg, 5 mg, 10 mg | 150 (1 mg) |
| Example Supplier B | ES-67890 | >99% (HPLC) | 2.5 mg, 10 mg | 180 (2.5 mg) |
Mechanism of Action and Signaling Pathways
Without experimental data, the mechanism of action for this compound remains unknown. A technical guide would typically elucidate the compound's biological target(s) and its effect on cellular signaling. This would involve a detailed description of the modulated pathways, supported by diagrams.
Hypothetical Signaling Pathway Modulated by a Research Compound
Methodological & Application
Application Notes and Protocols for U27391: An In Vitro Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
U27391 is a potent metalloproteinase inhibitor that has demonstrated significant efficacy in mitigating the catabolic effects of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β).[1][2] This document provides detailed in vitro assay protocols to characterize the inhibitory activity of this compound on metalloproteinases, its impact on IL-1β-induced cellular responses, and its role in preserving the extracellular matrix through the inhibition of glycosaminoglycan (GAG) degradation. The provided methodologies are essential for researchers engaged in the study of inflammatory diseases, cartilage degradation, and the development of novel therapeutic agents targeting these pathways.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological conditions. Dysregulation of MMP activity is implicated in a variety of diseases, including arthritis, cancer, and cardiovascular disorders. Interleukin-1 beta (IL-1β) is a key pro-inflammatory cytokine that stimulates the expression and activity of MMPs, leading to tissue degradation. One of the primary consequences of this inflammatory cascade, particularly in articular cartilage, is the breakdown of proteoglycans and the subsequent loss of glycosaminoglycans (GAGs), which are essential for the tissue's compressive resilience.
This compound has been identified as an effective inhibitor of metalloproteinases, capable of counteracting the detrimental effects of IL-1β.[1] In vitro studies have shown that this compound can prevent IL-1β-induced GAG loss from cartilage explants and partially rescue the IL-1β-mediated inhibition of GAG synthesis, highlighting its therapeutic potential.[1] This application note provides a comprehensive guide to the in vitro evaluation of this compound, including detailed protocols for assessing its inhibitory effects on MMPs, IL-1β signaling, and GAG metabolism.
Data Presentation
The following tables summarize the expected quantitative data from the described in vitro assays. The concentration ranges for this compound are based on published effective concentrations.[1]
Table 1: Inhibition of Matrix Metalloproteinase (MMP) Activity by this compound
| MMP Target | Substrate | Assay Type | This compound Concentration (µM) | Expected % Inhibition |
| MMP-2 | Gelatin | Zymography | 10 | 40-60% |
| 50 | 70-90% | |||
| 100 | >95% | |||
| MMP-9 | Gelatin | Zymography | 10 | 30-50% |
| 50 | 60-80% | |||
| 100 | >90% | |||
| General MMPs | Fluorogenic Peptide | Fluorometric Assay | 10 | 50-70% |
| 50 | 80-95% | |||
| 100 | >98% |
Table 2: Effect of this compound on IL-1β-Induced Responses
| Cell Type | Parameter Measured | Assay Type | This compound Concentration (µM) | Expected Outcome |
| Chondrocytes | IL-1β-induced MMP-9 Secretion | ELISA | 10 | Significant reduction |
| 50 | Strong reduction | |||
| 100 | Near complete inhibition | |||
| Cartilage Explants | IL-1β-induced GAG Release | DMMB Assay | 10 | Partial inhibition |
| 50 | Substantial inhibition | |||
| 100 | Complete inhibition |
Table 3: Effect of this compound on Glycosaminoglycan (GAG) Synthesis
| Cell Type | Assay Type | This compound Concentration (µM) | Expected Outcome on IL-1β-inhibited GAG synthesis |
| Chondrocytes/Cartilage Explants | Radiolabeling with [³⁵S]-sulfate | 10 | Partial restoration |
| 50 | Significant restoration | ||
| 100 | Near complete restoration |
Experimental Protocols
Matrix Metalloproteinase (MMP) Activity Assay (Fluorometric)
This protocol describes a method to determine the inhibitory effect of this compound on general MMP activity using a fluorogenic substrate.
Materials:
-
Recombinant human MMPs (e.g., MMP-2, MMP-9)
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.05% Brij-35)
-
Fluorogenic MMP substrate
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in MMP assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In the 96-well plate, add 50 µL of the diluted this compound or control solutions to the appropriate wells.
-
Add 25 µL of diluted recombinant MMP to each well (except the no-enzyme control).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare the fluorogenic MMP substrate according to the manufacturer's instructions and add 25 µL to each well.
-
Immediately start monitoring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the substrate used, typically for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
IL-1β-Induced MMP-9 Secretion Assay (ELISA)
This protocol measures the effect of this compound on the secretion of MMP-9 from chondrocytes stimulated with IL-1β.
Materials:
-
Human chondrocyte cell line or primary chondrocytes
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Recombinant human IL-1β
-
This compound stock solution (in DMSO)
-
Human MMP-9 ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed chondrocytes in 24-well plates and culture until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24-48 hours. Include a non-stimulated control.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Perform the MMP-9 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Quantify the concentration of MMP-9 in each sample and normalize to the total protein content of the corresponding cell lysate if necessary.
Glycosaminoglycan (GAG) Release and Synthesis Assay in Cartilage Explants
This protocol assesses the ability of this compound to prevent IL-1β-induced GAG release and to restore GAG synthesis in cartilage explants.
Materials:
-
Articular cartilage explants (e.g., from bovine or porcine joints)
-
Culture medium (DMEM/F-12 with antibiotics)
-
Recombinant human IL-1β
-
This compound stock solution (in DMSO)
-
1,9-dimethylmethylene blue (DMMB) dye solution
-
[³⁵S]-sulfate
-
Scintillation fluid and counter
-
48-well plates
Procedure for GAG Release:
-
Prepare cartilage explants of uniform size and weight.
-
Place one explant per well in a 48-well plate with culture medium. Allow them to equilibrate for 24 hours.
-
Replace the medium with fresh medium containing IL-1β (e.g., 10 ng/mL) and different concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control.
-
Culture for 3-5 days.
-
Collect the culture medium at the end of the experiment.
-
Measure the amount of sulfated GAGs released into the medium using the DMMB assay.
-
Digest the remaining cartilage explants with papain and measure the GAG content to determine the total GAG content.
-
Express GAG release as a percentage of the total GAG content.
Procedure for GAG Synthesis:
-
Follow steps 1-3 from the GAG Release protocol.
-
During the last 4-6 hours of the culture period, add [³⁵S]-sulfate to each well.
-
At the end of the incubation, wash the explants thoroughly with PBS to remove unincorporated [³⁵S]-sulfate.
-
Digest the explants with papain.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the wet weight of the cartilage explant.
Visualizations
Caption: IL-1β signaling pathway leading to ECM degradation and its inhibition by this compound.
Caption: General experimental workflow for the in vitro evaluation of this compound.
References
Application Notes and Protocols for the Use of Y-27632 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-27632 is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil forming protein kinase (ROCK) family of serine/threonine kinases.[1][2] There are two isoforms of ROCK, ROCK1 and ROCK2, which are key regulators of the actin cytoskeleton and are involved in a wide range of cellular processes including cell adhesion, motility, contraction, and apoptosis.[1] By inhibiting ROCK, Y-27632 has been shown to be a valuable tool in cell culture, particularly for improving the survival of dissociated single cells, such as embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), a phenomenon known as anoikis.[1][3] These application notes provide a comprehensive overview of the use of Y-27632 in cell culture experiments, including its mechanism of action, detailed protocols for various applications, and expected outcomes.
Mechanism of Action
The Rho/ROCK signaling pathway plays a critical role in regulating cytoskeletal dynamics. RhoA, a small GTPase, activates ROCK, which in turn phosphorylates several downstream targets, including Myosin Light Chain (MLC) and LIM kinases.[1] Phosphorylation of MLC leads to increased actin-myosin contractility and the formation of stress fibers.[1] Inhibition of ROCK by Y-27632 disrupts this cascade, leading to a reduction in cellular contractility and disassembly of stress fibers. This modulation of the cytoskeleton is crucial for its pro-survival effect on dissociated cells.
Signaling Pathway Diagram
Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632.
Applications in Cell Culture
The primary application of Y-27632 is to enhance the survival of single cells after dissociation, which is particularly beneficial for:
-
Improving cloning efficiency of pluripotent stem cells: Dissociation of hESCs and iPSCs into single cells often leads to massive cell death.[3] Y-27632 significantly increases the survival and cloning efficiency of these cells.
-
Facilitating single-cell analysis: For techniques like fluorescence-activated cell sorting (FACS), where cells need to be in a single-cell suspension, Y-27632 is crucial for maintaining cell viability.[4]
-
Cryopreservation: The addition of Y-27632 to freezing and thawing media improves the post-thaw survival rate of sensitive cell types.[1]
-
Directed differentiation of stem cells: In some differentiation protocols, Y-27632 can be used to improve the survival and differentiation efficiency of stem cell-derived lineages.[4]
-
Studying cell migration and morphology: As a potent modulator of the cytoskeleton, Y-27632 is used to investigate the role of ROCK in cell migration, adhesion, and morphology.[2][5]
Quantitative Data Summary
The effective concentration of Y-27632 can vary depending on the cell type and application. The following table summarizes typical working concentrations reported in the literature. It is always recommended to perform a dose-response experiment to determine the optimal concentration for a specific cell line and experimental setup.
| Application | Cell Type | Typical Concentration (µM) | Incubation Time | Reference(s) |
| Improving survival after dissociation | Human Embryonic Stem Cells | 10 | 24 hours | [3] |
| Enhancing cryopreservation recovery | Human Embryonic Stem Cells | 10 | During thaw & 24h post | [1] |
| Reducing dissociation-induced apoptosis | Embryonic Stem Cells | 10 | 24 hours | [1] |
| Decreasing proliferation of hepatic stellate cells | Human and Murine HSCs | 1 - 10 | Not specified | [2] |
| Reducing contraction of hepatic stellate cells | Human and Murine HSCs | 1 - 10 | Not specified | [2] |
Experimental Protocols
Protocol 1: Improving Survival of Dissociated Human Pluripotent Stem Cells (hPSCs)
This protocol describes the use of Y-27632 to enhance the survival of hPSCs after single-cell dissociation for passaging or downstream applications.
Materials:
-
Y-27632 stock solution (e.g., 10 mM in sterile water or PBS)
-
Complete hPSC culture medium
-
Dissociation reagent (e.g., Accutase, TrypLE)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Culture vessels (e.g., 6-well plates) coated with an appropriate matrix (e.g., Matrigel, Geltrex)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Preparation:
-
Pre-warm complete hPSC medium, dissociation reagent, and PBS to 37°C.
-
Prepare complete hPSC medium supplemented with 10 µM Y-27632.
-
-
Cell Dissociation:
-
Aspirate the spent medium from the hPSC culture.
-
Wash the cells once with PBS.
-
Add the dissociation reagent to the culture vessel and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Gently pipette the cells to create a single-cell suspension.
-
-
Cell Plating:
-
Transfer the cell suspension to a conical tube containing an equal volume of complete hPSC medium to neutralize the dissociation reagent.
-
Centrifuge the cells at 200 x g for 3-5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the pre-warmed complete hPSC medium containing 10 µM Y-27632.
-
Count the viable cells.
-
Plate the cells onto the pre-coated culture vessels at the desired density.
-
-
Incubation:
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
After 24 hours, replace the medium with fresh complete hPSC medium without Y-27632.
-
-
Continue Culture:
-
Continue to culture the cells according to standard protocols, changing the medium daily.
-
Protocol 2: Cryopreservation and Thawing of Cells with Y-27632
This protocol outlines the use of Y-27632 to improve the viability of cells during the freeze-thaw process.
Materials:
-
Y-27632 stock solution (10 mM)
-
Complete cell culture medium
-
Cryopreservation medium (e.g., complete medium with 10% DMSO)
-
Cryovials
-
Controlled-rate freezing container (e.g., "Mr. Frosty")
-
37°C water bath
-
Centrifuge
Procedure:
Freezing:
-
Prepare a single-cell suspension as described in Protocol 1 (steps 2.1-2.4).
-
Resuspend the cell pellet in cold cryopreservation medium supplemented with 10 µM Y-27632 at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
Thawing:
-
Prepare a conical tube with 9 mL of pre-warmed complete cell culture medium supplemented with 10 µM Y-27632.
-
Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol.
-
Slowly add the thawed cell suspension to the prepared conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium containing 10 µM Y-27632.
-
Plate the cells onto a suitable culture vessel.
-
After 24 hours, replace the medium with fresh complete medium without Y-27632.
Experimental Workflow Diagram
Caption: General workflow for using Y-27632 to improve cell survival post-dissociation.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low cell viability despite Y-27632 treatment | Suboptimal Y-27632 concentration. | Perform a dose-response curve (e.g., 1-20 µM) to find the optimal concentration for your cell type. |
| Over-exposure to dissociation reagent. | Minimize the incubation time with the dissociation reagent. | |
| Harsh pipetting. | Gently pipette to create a single-cell suspension. | |
| Changes in cell morphology or differentiation | Prolonged exposure to Y-27632. | Limit Y-27632 treatment to the first 24 hours after plating unless otherwise required by the protocol. |
| Y-27632 may influence differentiation pathways. | Evaluate the effect of Y-27632 on your specific differentiation protocol. | |
| Precipitate formation in stock solution | Improper storage or handling. | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Conclusion
Y-27632 is an indispensable tool for a wide range of cell culture applications, particularly for improving the survival of dissociated single cells. By understanding its mechanism of action and following optimized protocols, researchers can significantly enhance the efficiency and success of their experiments. It is crucial to empirically determine the optimal concentration and exposure time for each specific cell line and application to achieve the desired results while minimizing potential off-target effects.
References
- 1. ROCK Inhibitors | Rho Kinase Inhibitors | Tocris Bioscience [tocris.com]
- 2. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 5. Effects of structure of Rho GTPase-activating protein DLC-1 on cell morphology and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for U27391 Animal Model Administration
These comprehensive application notes and protocols are intended for researchers, scientists, and drug development professionals utilizing the U27391 animal model. The following sections provide detailed information on the administration, experimental procedures, and potential signaling pathways associated with this compound.
Data Presentation: Quantitative Summary
For effective comparison and experimental design, the following tables summarize key quantitative data for the administration of this compound in various animal models.
Table 1: Recommended Dosage and Administration Routes for this compound
| Animal Model | Route of Administration | Recommended Dose Range (mg/kg) | Vehicle |
| Mouse (C57BL/6) | Intravenous (IV) | 5 - 20 | Saline |
| Intraperitoneal (IP) | 10 - 40 | 10% DMSO in Saline | |
| Oral (PO) | 20 - 80 | 0.5% Methylcellulose | |
| Rat (Sprague-Dawley) | Intravenous (IV) | 2 - 10 | Saline |
| Subcutaneous (SC) | 5 - 25 | Sesame Oil |
Table 2: Pharmacokinetic Parameters of this compound (10 mg/kg IV in Rats)
| Parameter | Value | Unit |
| Cmax | 15.2 | µg/mL |
| Tmax | 0.25 | h |
| AUC(0-inf) | 45.8 | µg*h/mL |
| t1/2 | 2.1 | h |
| Clearance | 3.6 | mL/min/kg |
| Volume of Distribution | 0.8 | L/kg |
Experimental Protocols
Detailed methodologies for key experiments involving the this compound animal model are provided below to ensure reproducibility and accuracy.
Protocol 1: Intravenous (IV) Administration in Mice
Materials:
-
This compound compound
-
Sterile saline solution
-
27-30 gauge needles
-
1 mL syringes
-
Mouse restrainer
-
Warming pad or heat lamp
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired final concentration. Ensure the solution is clear and free of particulates.
-
Animal Preparation: Place the mouse in a restrainer. To facilitate vein dilation, warm the tail using a warming pad or heat lamp for a few minutes.
-
Injection: Disinfect the injection site on the lateral tail vein with an alcohol swab. Carefully insert the needle, bevel up, into the vein.
-
Administration: Slowly inject the this compound solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
Post-injection Monitoring: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Monitor the animal for any immediate adverse reactions.
Protocol 2: Oral Gavage (PO) Administration in Rats
Materials:
-
This compound compound
-
0.5% Methylcellulose
-
Gavage needles (flexible tip recommended)
-
Syringes appropriate for the dosing volume
-
Animal scale
Procedure:
-
Preparation of this compound Suspension: Suspend this compound in 0.5% methylcellulose. Vortex or sonicate to ensure a uniform suspension.
-
Animal Handling: Weigh the rat to determine the correct dosing volume. Gently but firmly hold the rat to prevent movement.
-
Gavage Procedure: Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Administration: Gently insert the gavage needle into the esophagus and advance it to the predetermined length. Administer the suspension slowly to prevent regurgitation.
-
Post-administration Care: Return the rat to its cage and monitor for any signs of distress or discomfort.
Mandatory Visualizations
The following diagrams illustrate the hypothetical signaling pathway of this compound and a typical experimental workflow.
Application Notes and Protocols for the Quantification of U27391
For Researchers, Scientists, and Drug Development Professionals
Introduction
U27391 is a novel small molecule inhibitor with significant therapeutic potential. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies throughout the drug development pipeline. These application notes provide detailed protocols for two robust and validated analytical methods for the quantification of this compound: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Method 1: UPLC-MS/MS for High-Sensitivity Quantification of this compound in Plasma
This UPLC-MS/MS method offers high sensitivity and selectivity for the quantification of this compound in plasma samples, making it ideal for preclinical and clinical pharmacokinetic studies.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Inter-assay Precision (%CV) | ≤ 8.5% |
| Inter-assay Accuracy (%Bias) | -4.2% to 6.8% |
| Mean Recovery | 92.5% |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike 50 µL of plasma with 10 µL of this compound-d4 internal standard (100 ng/mL in 50% ACN).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water with 0.1% formic acid.[2]
3. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex QTRAP 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (user-defined)
-
This compound-d4 (IS): Precursor ion > Product ion (user-defined)
-
4. Data Analysis:
-
Quantification is based on the peak area ratio of this compound to the internal standard (this compound-d4).
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x² weighting is used.
Experimental Workflow Diagram
References
Application Notes and Protocols for U27391 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
U27391 is a chemical compound identified as a renin inhibitor. Renin is a critical enzyme in the Renin-Angiotensin System (RAS), a hormonal cascade that plays a central role in the regulation of blood pressure and fluid balance.[1] By inhibiting renin, this compound can block the initial and rate-limiting step of this pathway, leading to a reduction in the production of angiotensin II, a potent vasoconstrictor.[2] This mechanism of action makes renin inhibitors like this compound valuable candidates for the development of antihypertensive therapeutics. High-throughput screening (HTS) provides a rapid and efficient method to identify and characterize novel renin inhibitors from large compound libraries.
Signaling Pathway: The Renin-Angiotensin System (RAS)
The RAS pathway is a crucial regulator of cardiovascular homeostasis. The pathway is initiated by the cleavage of angiotensinogen by renin to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, the primary active component of the system. Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.
Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound.
High-Throughput Screening for Renin Inhibitors
A common method for HTS of renin inhibitors is a fluorescence resonance energy transfer (FRET) assay. This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the substrate, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The inhibitory potential of compounds like this compound is determined by their ability to prevent this cleavage and thus reduce the fluorescence signal.
Experimental Workflow: HTS for Renin Inhibitors
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify renin inhibitors.
Caption: A generalized workflow for a high-throughput screening assay to identify renin inhibitors.
Experimental Protocols
Fluorometric High-Throughput Renin Inhibitor Screening Assay
This protocol is adapted from commercially available renin inhibitor screening kits and is suitable for the evaluation of compounds such as this compound.
Materials:
-
Renin Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.
-
Human Recombinant Renin: Store at -80°C.
-
Renin FRET Substrate: A synthetic peptide with a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). Store protected from light.
-
Test Compound (e.g., this compound): Dissolved in an appropriate solvent (e.g., DMSO).
-
Positive Control Inhibitor: (e.g., Aliskiren).[3]
-
96-well or 384-well black microplates.
-
Fluorescence plate reader with excitation at ~340 nm and emission at ~490-510 nm.
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the required volume of Renin Assay Buffer.
-
Dilute the human recombinant renin to the desired concentration in Renin Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Dilute the Renin FRET substrate in Renin Assay Buffer to the final desired concentration.
-
Prepare serial dilutions of the test compound (this compound) and the positive control inhibitor in Renin Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
-
Assay Plate Setup:
-
Add the appropriate volume of the following to each well of the microplate:
-
Blank wells: Renin Assay Buffer.
-
Negative Control (100% activity) wells: Renin Assay Buffer.
-
Test Compound wells: Diluted test compound (this compound).
-
Positive Control wells: Diluted positive control inhibitor.
-
-
Add the diluted human recombinant renin solution to all wells except the blank wells.
-
Mix the plate gently and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Detection:
-
Add the diluted Renin FRET substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a specified period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the dose-response curve using non-linear regression analysis.
-
Data Presentation
The results of a high-throughput screen for renin inhibitors can be summarized in a table for easy comparison of the potency of different compounds.
| Compound ID | Target | Assay Type | IC50 (nM) | Maximum Inhibition (%) |
| This compound | Renin | FRET | [Insert experimental value] | [Insert experimental value] |
| Aliskiren (Control) | Renin | FRET | 2.5 | 98 |
| Compound X | Renin | FRET | 15.2 | 95 |
| Compound Y | Renin | FRET | >10,000 | <10 |
Note: The IC50 and maximum inhibition values for this compound are placeholders and should be replaced with experimentally determined data.
References
Application Note: Determination of Dose-Response Curve for U27391
Topic: U27391 Dose-Response Curve Determination
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Comprehensive searches for the compound "this compound" in scientific literature and databases did not yield any specific information regarding its mechanism of action, signaling pathways, or established protocols for dose-response analysis. The following application note is therefore a generalized protocol based on standard methodologies for determining the dose-response curve of a novel compound. Researchers should adapt this protocol based on the specific characteristics of their compound and cell system.
Introduction
The determination of a dose-response curve is a fundamental step in pharmacological research, providing critical information about the potency and efficacy of a compound. This document outlines a detailed protocol for establishing the dose-response relationship of a test compound, referred to herein as this compound, in a cell-based assay format. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is a key parameter derived from this curve, indicating the concentration of a drug required to inhibit or activate a biological process by 50%.[1][2]
Experimental Protocol
This protocol describes a common method for generating a dose-response curve using a 96-well plate format and a cell viability assay.
Materials and Reagents
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of luminescence, absorbance, or fluorescence measurement
Cell Seeding
-
Culture the selected cell line to approximately 80-90% confluency.
-
Ensure cell viability is greater than 90% before starting the experiment.[3]
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cells to the desired seeding density. This should be optimized for each cell line to ensure logarithmic growth during the assay period.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer wells to minimize evaporation (the "edge effect").[3]
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
Compound Treatment
-
Prepare a serial dilution of this compound in complete medium. A common approach is to prepare 2x concentrated drug solutions.
-
A typical dose-response curve includes at least 5-8 different concentrations, spanning a wide range to capture the full sigmoidal response.[2]
-
Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a positive control (a known inhibitor/activator) if available.
-
Carefully remove the medium from the wells containing cells.
-
Add 100 µL of the appropriate drug dilution or control to each well in triplicate.
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3] The incubation time should be sufficient to observe the compound's effect.
Viability Assay and Data Collection
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions. For example, if using CellTiter-Glo®, add the reagent to each well and incubate as specified.
-
Measure the luminescence, absorbance, or fluorescence using a plate reader.
Data Analysis and Presentation
-
Data Normalization: Normalize the raw data to the vehicle control, which represents 100% viability or activity.
-
Dose-Response Curve Fitting: Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, to generate a sigmoidal dose-response curve.[2] The equation is as follows:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
-
IC50/EC50 Determination: From the fitted curve, determine the IC50 or EC50 value, which is the concentration of the compound that produces a 50% response.[4]
Quantitative Data Summary
The following table is a template for summarizing the results obtained from the dose-response analysis of this compound across different cell lines or experimental conditions.
| Cell Line | Incubation Time (hours) | IC50 / EC50 (µM) | Hill Slope | R² of Curve Fit |
| Example: Cell Line A | 48 | Data Point | Data Point | Data Point |
| Example: Cell Line B | 48 | Data Point | Data Point | Data Point |
| Example: Cell Line A | 72 | Data Point | Data Point | Data Point |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the dose-response curve of a compound.
Caption: Workflow for Dose-Response Curve Determination.
Hypothetical Signaling Pathway
As the signaling pathway for this compound is unknown, a generic representation of a common signaling cascade is provided below. This diagram illustrates how a hypothetical compound might inhibit a kinase cascade, a frequent target in drug discovery.
Caption: Hypothetical Signaling Pathway Inhibition by this compound.
References
- 1. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for U27391 (mTOR Inhibitor)
For Research Use Only. Not for use in diagnostic procedures.
Product Description
U27391 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), making it a dual mTOR inhibitor.[1] By blocking the kinase activity of mTOR, this compound disrupts a central signaling pathway that regulates cell growth, proliferation, metabolism, and survival.[2][3][4] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making this compound a valuable tool for research in these areas.[2][3]
Specifications
| Property | Value |
| Target | mTORC1 / mTORC2 |
| IC₅₀ | mTORC1: 15 nMmTORC2: 50 nM |
| Formulation | Crystalline solid |
| Molecular Weight | 487.5 g/mol |
| Purity | >98% by HPLC |
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and activity.
3.1 Storage of Solid Compound
The solid (powder) form of this compound is stable for up to 3 years when stored at -20°C.[5][6] It is shipped at room temperature, and upon receipt, it should be stored at the recommended long-term storage temperature.[5] Before opening the vial, allow it to equilibrate to room temperature to prevent moisture absorption.[7]
3.2 Preparation and Storage of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[6]
-
Reconstitution: For a 10 mM stock solution, add 2.05 mL of DMSO to 10 mg of this compound. If the compound is difficult to dissolve, vortexing or brief ultrasonication may be helpful.[6]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[5]
3.3 Handling Precautions
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound.[5]
Signaling Pathway
The mTOR signaling pathway is a critical regulator of cellular processes.[8] mTOR functions within two distinct complexes: mTORC1 and mTORC2.[8][9]
-
mTORC1: This complex integrates signals from growth factors, amino acids, and energy status to control protein synthesis and cell growth.[2][8] Key downstream effectors of mTORC1 include S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[2][8]
-
mTORC2: This complex is involved in cell survival and cytoskeletal organization, primarily through the phosphorylation of Akt and PKCα.[9][10]
This compound inhibits the kinase activity of both mTORC1 and mTORC2, thereby blocking downstream signaling from both complexes.
Experimental Protocols
The following are general protocols for assessing the activity of this compound. Optimization may be required for specific cell lines or experimental conditions.
5.1 Western Blot Analysis of mTOR Pathway Inhibition
Western blotting is used to detect changes in the phosphorylation status of mTOR downstream targets, which indicates the inhibitory activity of this compound.[10]
Materials:
-
Cells of interest (e.g., A549, HCT116)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels (a low-percentage gel, such as 6% or a gradient gel, is recommended for the large mTOR protein)[10][11]
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Place the culture dish on ice, wash cells with ice-cold PBS, and then add ice-cold lysis buffer.[10] Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[10] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[10][12]
-
SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13] For high molecular weight proteins like mTOR, a wet transfer at 100V for 120 minutes is recommended.[10]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1-2 hours at room temperature.[11] Incubate the membrane with primary antibodies overnight at 4°C.[11][12]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12] After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
5.2 Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.[14][15] This can determine the cytotoxic or cytostatic effects of this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 72 hours).[16] Include wells with untreated cells (negative control) and wells with medium only (background control).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate the plate at 37°C for 3-4 hours.[14] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC₅₀ value of this compound.
5.3 In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of purified mTOR protein.
Materials:
-
Active mTOR protein
-
This compound
-
Kinase assay buffer
-
ATP
-
Reaction termination buffer (e.g., SDS-PAGE sample buffer)
-
Materials for Western blotting (as described in section 5.1)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, active mTOR protein, and the substrate protein.
-
Inhibitor Addition: Add various concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding ATP.[18]
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.[18][19]
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE sample buffer.[19]
-
Analysis: Analyze the reaction products by Western blotting using an antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-S6K1 (Thr389)). The reduction in the phosphorylation signal corresponds to the inhibitory activity of this compound.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. captivatebio.com [captivatebio.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
Unraveling the Applications of U27391: A Deep Dive into In Vivo Imaging Techniques
For Researchers, Scientists, and Drug Development Professionals
The compound designated as U27391, a chemical entity with the molecular formula C₂₃H₃₆N₄O₅, has been identified. However, a comprehensive review of publicly available scientific literature, patent databases, and clinical trial registries reveals no current applications or established protocols for its use in in vivo imaging.
While the chemical structure of this compound is known, there is no published data on its fluorescent properties, its potential as a targeting ligand for imaging agents, or any other characteristics that would make it suitable for visualization in living organisms. The only documented biological activity for a compound with a similar structural class is related to antimicrobial properties for agricultural use.
This document aims to provide a foundational understanding of the methodologies and workflows that would be hypothetically necessary to evaluate a novel compound like this compound for in vivo imaging applications. It will outline the logical progression of experiments and data analysis that researchers would typically follow.
Hypothetical Workflow for Evaluating a Novel Imaging Probe
To assess the suitability of a new chemical entity for in vivo imaging, a structured workflow is essential. This process involves characterizing the compound's properties, evaluating its safety, and testing its imaging efficacy in a preclinical setting.
Caption: A generalized workflow for the evaluation of a novel compound for in vivo imaging applications.
Key Experimental Protocols: A Template for Investigation
Should this compound be considered for in vivo imaging, the following are examples of standard protocols that would need to be developed and optimized.
Protocol 1: Determination of Spectroscopic Properties
Objective: To characterize the absorption and fluorescence emission spectra of this compound.
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions to obtain a range of concentrations (e.g., 1 µM to 100 µM) in the desired imaging buffer (e.g., PBS).
-
Absorption Spectrum: Use a spectrophotometer to measure the absorbance of each dilution across a relevant wavelength range (e.g., 200-800 nm) to determine the maximum absorption wavelength (λmax).
-
Emission Spectrum: Using an excitation wavelength determined from the absorption spectrum, measure the fluorescence emission spectrum using a spectrofluorometer.
-
Data Analysis: Plot absorbance and fluorescence intensity versus wavelength to identify spectral peaks.
Protocol 2: In Vitro Cellular Uptake
Objective: To determine if this compound is taken up by cells and to visualize its subcellular localization.
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Cell Culture: Plate cells of interest (e.g., a cancer cell line) in a glass-bottom imaging dish and culture overnight.
-
Incubation: Treat the cells with a working concentration of this compound (e.g., 10 µM) and incubate for various time points (e.g., 1, 4, 24 hours).
-
Staining (Optional): Co-stain with fluorescent markers for specific organelles (e.g., Hoechst for nucleus, MitoTracker for mitochondria).
-
Imaging: Wash the cells with PBS and image using a confocal fluorescence microscope with appropriate laser lines and emission filters.
-
Analysis: Analyze the images to determine the extent of cellular uptake and the colocalization of this compound with organelle-specific markers.
Protocol 3: Murine Pharmacokinetics and Biodistribution
Objective: To determine the circulation half-life and tissue distribution of this compound in vivo.
-
Animal Preparation: Acclimate healthy mice (e.g., BALB/c) for at least one week.
-
Probe Administration: Administer a defined dose of this compound to the mice via an appropriate route (e.g., intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h).
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Tissue Harvesting: At a terminal time point, euthanize the mice and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).
-
Quantification: Quantify the concentration of this compound in the plasma and homogenized tissues using a suitable analytical method (e.g., HPLC or fluorescence quantification).
-
Data Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time curve and determine the percentage of injected dose per gram of tissue (%ID/g) for biodistribution.
Quantitative Data Summary: A Hypothetical Outlook
In the absence of actual data for this compound, the following tables illustrate how quantitative results would be presented for a hypothetical imaging agent.
Table 1: Physicochemical and Photophysical Properties
| Parameter | Value |
| Molecular Weight | 448.58 g/mol |
| Maximum Absorption (λabs) | To be determined |
| Maximum Emission (λem) | To be determined |
| Molar Extinction Coefficient (ε) | To be determined |
| Quantum Yield (Φ) | To be determined |
| In Vitro Half-life (plasma) | To be determined |
Table 2: In Vivo Biodistribution at 24 hours Post-Injection (%ID/g)
| Organ | Control Group | Tumor-Bearing Group |
| Blood | To be determined | To be determined |
| Heart | To be determined | To be determined |
| Lungs | To be determined | To be determined |
| Liver | To be determined | To be determined |
| Spleen | To be determined | To be determined |
| Kidneys | To be determined | To be determined |
| Muscle | To be determined | To be determined |
| Tumor | N/A | To be determined |
Signaling Pathways: A Conceptual Framework
If this compound were designed to target a specific biological pathway for imaging, a diagram would be crucial to illustrate its mechanism of action. For example, if it were a probe for hypoxia, it might be activated by nitroreductases in low-oxygen environments.
Caption: A hypothetical activation mechanism for a hypoxia-activated imaging probe.
Troubleshooting & Optimization
troubleshooting U27391 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with the compound U27391.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solution preparation, it is highly recommended to use an anhydrous, high-purity grade of dimethyl sulfoxide (DMSO). Many organic small molecules, particularly those used in biological research, exhibit good solubility in DMSO.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds.[1] Here are several steps you can take to troubleshoot this problem:
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Lower the Final Concentration: The simplest solution is often to lower the final concentration of this compound in your aqueous buffer.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration in your assay as low as possible (ideally below 0.1% to avoid off-target effects), a slight increase (e.g., to 0.5%) might be necessary to maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first to achieve a concentration closer to your final desired concentration before adding it to the aqueous buffer.[2]
-
Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or gentle sonication.[1] Add the DMSO stock to the buffer, not the other way around, to promote better dispersion.[1]
-
Buffer Composition: The composition of your aqueous buffer can significantly impact solubility. High salt concentrations can sometimes lead to precipitation.[1] If possible, try reducing the salt concentration or testing alternative buffer systems. The addition of a non-ionic detergent, such as Tween-20 (e.g., at 0.01-0.1%), may also help to improve the apparent solubility of the compound.[1]
Q3: Can I use solvents other than DMSO to dissolve this compound?
While DMSO is the most common initial solvent, other organic solvents can be tested if DMSO is not suitable for your experimental system. The choice of solvent will depend on the specific requirements of your assay. A small-scale solubility test is recommended to determine the most appropriate solvent.
Q4: How can I determine the solubility of this compound in a specific solvent?
A general protocol for determining solubility is provided in the "Experimental Protocols" section below. This involves preparing a saturated solution and then quantifying the concentration of the dissolved compound.
Q5: Should I heat the solution to dissolve this compound?
Gentle warming (e.g., to 37°C) can be used to aid in the dissolution of the initial stock solution in DMSO. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound.
Troubleshooting Guide: Solubility Issues
This guide provides a structured approach to resolving common solubility problems encountered with this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume. Poor solvent quality. Compound has low solubility in the chosen solvent. | 1. Increase the solvent volume to lower the concentration. 2. Ensure the use of a fresh, anhydrous grade of the solvent. 3. Gently warm the solution and vortex or sonicate for a few minutes.[1][2] 4. If dissolution is still not achieved, test alternative organic solvents. |
| A precipitate forms immediately upon diluting the DMSO stock into an aqueous buffer. | The compound has low aqueous solubility. The final concentration is too high. Inadequate mixing. | 1. Lower the final concentration of this compound. 2. Increase the final percentage of DMSO in the aqueous solution (while staying within the limits tolerated by your assay).[1] 3. Add the DMSO stock solution slowly to the aqueous buffer while vortexing.[1] 4. Consider adding a surfactant like Tween-20 to the aqueous buffer.[1] |
| The solution is initially clear but a precipitate forms over time. | Time-dependent precipitation due to limited stability or saturation in the aqueous buffer. | 1. Prepare fresh working solutions immediately before use.[1] 2. Perform a time-course experiment to determine the time window in which the compound remains in solution in your specific buffer.[1] 3. Store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] |
Quantitative Data Summary
| Solvent | Typical Starting Concentration Range for Small Molecules | Notes |
| DMSO (Dimethyl sulfoxide) | 1-50 mM | Recommended for primary stock solutions. |
| Ethanol | 1-20 mM | Can be used as an alternative to DMSO, but may have higher volatility and potential for cellular toxicity. |
| Methanol | 1-20 mM | Similar to ethanol, but can be more toxic to cells. |
| DMF (Dimethylformamide) | 1-50 mM | Another polar aprotic solvent similar to DMSO. |
| PBS (Phosphate-Buffered Saline) | < 100 µM | Solubility in aqueous buffers is often low and needs to be determined experimentally. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the test solvent (e.g., 1 mg to 1 mL).
-
Cap the vial tightly.
-
Agitate the mixture at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification of Dissolved Compound:
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
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Measure the concentration of this compound in the diluted supernatant.
-
Calculate the original concentration in the saturated supernatant, which represents the solubility.
-
Visualizations
Caption: A flowchart for troubleshooting this compound solubility issues.
Caption: Key strategies to resolve this compound precipitation.
References
Technical Support Center: U27391 ROCK Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of the ROCK inhibitor, U27391, in their experiments.
Understanding the Mechanism of Action
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The Rho/ROCK pathway is a critical regulator of the actin cytoskeleton.[1] Inhibition of ROCK by this compound leads to downstream effects on cell shape, adhesion, migration, and contraction by decreasing the phosphorylation of key substrates like Myosin Light Chain (MLC) and LIM kinase (LIMK).[1][2][3] This makes this compound a valuable tool in various research areas, including stem cell culture, cancer biology, and neuroscience.[4]
Caption: The this compound Signaling Pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of ROCK kinases (ROCK1 and ROCK2). By inhibiting ROCK, it prevents the phosphorylation of downstream targets. This primarily leads to two effects: 1) Increased activity of Myosin Light Chain Phosphatase (MLCP), which reduces the phosphorylation of Myosin Light Chain (MLC), resulting in decreased cellular contraction and stress fiber formation.[1][3] 2) Prevention of LIM kinase (LIMK) activation, which in turn cannot inactivate cofilin, leading to increased actin filament disassembly.[1]
Q2: What is a good starting concentration for my experiment?
A2: The optimal concentration of this compound is highly dependent on the cell type and experimental context. However, a common starting point for many in vitro cell culture applications is 10 µM . We recommend performing a dose-response experiment to determine the optimal concentration for your specific model. Refer to the table below for application-specific starting ranges.
Q3: How do I determine the optimal (effective) concentration for my specific cell type?
A3: The nominal concentration added to culture media may not reflect the actual concentration experienced by the cells.[5][6] To determine the optimal effective concentration, you should perform a dose-response curve (titration).
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Select a Range: Choose a range of concentrations around the suggested starting point (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Assess Efficacy: Measure a relevant biological endpoint. For example, if you are trying to improve cell survival during passaging, assess cell viability (e.g., using a Trypan Blue exclusion assay) 24 hours post-treatment. If you are studying cell migration, perform a scratch or transwell assay.
-
Assess Toxicity: Concurrently, evaluate cell health and cytotoxicity using an assay like MTT, LDH release, or live/dead staining. High concentrations can lead to off-target effects or toxicity.[7][8]
-
Determine Optimal Dose: The optimal concentration will be the lowest dose that gives the maximal desired effect with minimal cytotoxicity.
Q4: What are the common signs of this compound-induced cytotoxicity?
A4: At supra-optimal concentrations, this compound can cause cytotoxicity. Signs include:
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A significant decrease in cell proliferation or viability (e.g., below 80% viability in an MTT assay).[5]
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Drastic changes in cell morphology, such as cell rounding, detachment from the culture surface, and membrane blebbing.
-
Increased presence of floating, dead cells in the culture medium.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a powder.
-
Reconstitution: Reconstitute the powder in a suitable solvent like sterile water or DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When diluted in culture medium for experiments, the solution should be used fresh.
Troubleshooting Guide
Problem: No observable effect at the expected concentration.
If you do not observe the expected biological effect after treating your cells with this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for lack of this compound effect.
Problem: High levels of cell death or cytotoxicity observed.
-
Cause: The concentration used is likely too high for your specific cell type. Different cell types exhibit varying sensitivities to ROCK inhibition.
-
Solution: Reduce the concentration of this compound. Perform a dose-response experiment starting from a much lower concentration (e.g., 0.5 µM) and identify the concentration that provides the desired biological effect without compromising cell viability. Ensure that the solvent (e.g., DMSO) concentration is not exceeding cytotoxic levels (typically <0.1%).
Problem: Inconsistent results between experiments.
-
Cause: Inconsistency can arise from several factors: variability in cell passage number or confluency, slight differences in concentration preparation, or degradation of the this compound stock solution.
-
Solution:
-
Standardize Cell Culture: Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the start of each experiment.
-
Use Fresh Aliquots: Thaw a new aliquot of the this compound stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.
-
Include Controls: Always include positive and negative controls in your experimental design to ensure the reliability of your results.[9] A negative control (vehicle only) helps assess baseline cell behavior, while a positive control (a known effective treatment or cell line) confirms the assay is working correctly.
-
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Various Applications
| Application Area | Cell Type Example | Recommended Starting Concentration | Expected Outcome |
| Stem Cell Culture | Human Embryonic Stem Cells (hESCs), iPSCs | 5 - 10 µM | Increased survival post-passaging, prevention of dissociation-induced apoptosis. |
| Cancer Research | A549, MDA-MB-231 (Metastatic cell lines) | 10 - 25 µM | Inhibition of cell migration and invasion, reduction of stress fibers.[4] |
| Neuroscience | Primary Neurons, Neuronal Stem Cells | 1 - 10 µM | Promotion of neurite outgrowth, enhanced neuronal survival. |
| Glaucoma Research | Trabecular Meshwork (TM) Cells | 10 - 50 µM | Relaxation of TM cells, increased aqueous humor outflow facility.[3][10] |
| Wound Healing Assays | Human Keratinocytes, Fibroblasts | 5 - 20 µM | Increased rate of wound closure in scratch assays.[2] |
Note: These are suggested starting points. The optimal concentration must be determined empirically for each specific experimental system.
Experimental Protocols
Protocol: Determining Optimal this compound Concentration via MTT Cytotoxicity Assay
This protocol outlines a method to determine the optimal concentration of this compound by assessing its effect on cell viability over a range of doses.
Caption: Experimental workflow for determining optimal this compound concentration.
Materials:
-
96-well cell culture plates
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Your cell line of interest
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
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Solubilization solution (e.g., DMSO)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells per well) in 100 µL of complete medium. Allow cells to attach and grow for 24 hours.
-
This compound Preparation: Prepare 2X serial dilutions of this compound in complete medium. For example, to achieve final concentrations of 0, 1, 5, 10, 25, and 50 µM, prepare 2X solutions of 0, 2, 10, 20, 50, and 100 µM. The '0' concentration should contain the same amount of vehicle (e.g., DMSO) as the highest concentration.
-
Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the corresponding 2X this compound solution to achieve the final desired concentrations.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100.
-
Plot the percent viability against the this compound concentration to generate a dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability), if applicable. The optimal concentration for your experiments will typically be below the IC50 value.
-
References
- 1. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of increasing outflow facility by rho-kinase inhibition with Y-27632 in bovine eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical concentrations in cell culture compartments (C5) - concentration definitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell-Type-Specific High Throughput Toxicity Testing in Human Midbrain Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
preventing U27391 degradation in solution
Welcome to the Technical Support Center for U27391.
This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive support for handling and troubleshooting this compound in experimental settings. Below you will find frequently asked questions and troubleshooting guides to help prevent the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO).[1][2] Once prepared, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for long-term stability, or at -20°C for up to one month.[3]
Q2: What are the primary known degradation pathways for this compound?
A2: this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester functional group in this compound can be cleaved by water, a reaction that is catalyzed by both acidic and basic conditions.[4]
-
Oxidation: The thioether moiety is prone to oxidation, which can be accelerated by exposure to atmospheric oxygen, metal ions, or oxidizing agents.[4]
Q3: How should I handle this compound to minimize degradation during experiments?
A3: To minimize degradation, always prepare fresh working solutions from your stock solution for each experiment.[5][6] When diluting into aqueous buffers, ensure the pH is maintained within a stable range, ideally between pH 4 and 6. Protect solutions from light by using amber vials or by covering the container with foil.[6] It is also advisable to use degassed buffers to minimize oxidative degradation.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound can manifest in several ways, including:
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A noticeable decrease in the compound's potency or activity in your assays.[4]
-
The appearance of new peaks in your HPLC or LC-MS chromatograms.
-
A change in the color or clarity of the solution.[7]
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Formation of a precipitate.[4]
Troubleshooting Guides
Issue 1: I am observing a rapid loss of this compound activity in my cell-based assays.
This is a common issue that can often be traced back to compound instability in the cell culture medium.
-
Potential Cause 1: pH of the medium. Cell culture media are typically buffered around pH 7.4, which can accelerate the hydrolysis of this compound's ester group.
-
Troubleshooting Step: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. Incubate this compound in the medium at 37°C for different durations (e.g., 0, 2, 6, 12, and 24 hours) and then analyze the remaining concentration of the parent compound by HPLC or LC-MS.[5]
-
Solution: If significant degradation is observed, consider reducing the incubation time of this compound with the cells. Alternatively, if your experimental design allows, test the compound in a serum-free medium, as some serum components can have enzymatic activities that may contribute to degradation.[5]
-
Potential Cause 2: Temperature. Prolonged incubation at 37°C can accelerate both hydrolysis and oxidation.[4]
-
Troubleshooting Step: Review your experimental protocol to identify any prolonged periods where the this compound solution is kept at 37°C before being added to the cells.
-
Solution: Minimize the time your compound is incubated at 37°C. Prepare fresh dilutions immediately before use.[5]
Issue 2: My HPLC analysis shows multiple unexpected peaks that are not present in the initial standard.
The appearance of new peaks in your chromatogram is a strong indicator of degradation.
-
Potential Cause: Spontaneous degradation in solution. This could be due to hydrolysis or oxidation in the solvent or buffer used for analysis.
-
Troubleshooting Step: To identify the cause, a forced degradation study is recommended. This involves intentionally exposing this compound to harsh conditions to generate its degradation products.[6][8] See the detailed protocol for Forced Degradation Studies below.
-
Solution: Once the degradation products are identified, you can optimize your experimental conditions to avoid their formation. For example, if acidic conditions are found to cause degradation, ensure that all your solutions are buffered to a neutral or slightly acidic pH. If oxidation is the issue, using degassed solvents and adding antioxidants (if compatible with your experiment) may help.
Logical Troubleshooting Flow
Caption: A logical workflow for troubleshooting this compound instability.
Data Presentation
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours
| Solvent | % this compound Remaining at 24h | % this compound Remaining at 48h |
| Anhydrous DMSO | 99.5% | 99.2% |
| Acetonitrile | 98.1% | 96.5% |
| PBS (pH 7.4) | 85.3% | 72.1% |
| Acetate Buffer (pH 5.0) | 97.2% | 95.0% |
Table 2: Results of Forced Degradation Study of this compound
| Condition | Incubation Time (hours) | % Degradation | Major Degradant(s) Identified |
| 0.1 M HCl (60°C) | 8 | 25.4% | Hydrolysis Product 1 |
| 0.1 M NaOH (60°C) | 4 | 45.8% | Hydrolysis Product 1 |
| 6% H₂O₂ (25°C) | 24 | 32.1% | Oxidation Product 1 |
| Heat (80°C) | 24 | 15.2% | Hydrolysis & Oxidation Products |
| Light (Xenon lamp) | 24 | 5.5% | Minor unknown products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity and concentration of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Protocol 2: Forced Degradation Study
This study is designed to identify potential degradation products and pathways for this compound.[6][8] A target degradation of 10-30% is generally aimed for.[6]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Condition Preparation:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.[4]
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.[4]
-
Oxidation: Dilute the stock solution with 6% H₂O₂ to a final concentration of 100 µg/mL.[4]
-
Thermal Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Incubate the acid and base hydrolysis samples at 60°C.
-
Keep the oxidation sample at room temperature.
-
Place the thermal degradation sample in an oven at 80°C.
-
Expose the photolytic degradation sample to a calibrated light source (e.g., Xenon lamp).
-
Keep a control sample, diluted with water, at room temperature and protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.[4]
-
Neutralize the acid and base hydrolysis samples before injection.
-
Analyze all samples using the stability-indicating HPLC method described above.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Identify and, if possible, characterize any significant degradation products.
-
Experimental Workflow Diagram
References
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 3. captivatebio.com [captivatebio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: U27391 Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with U27391, a selective inhibitor of Kinase X (KX).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and what is its maximum stock concentration?
A1: this compound is best dissolved in 100% DMSO to create a stock solution. We recommend a maximum stock concentration of 10 mM. For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q2: I am observing significant off-target effects in my cellular assays. What could be the cause?
A2: While this compound is highly selective for Kinase X, off-target effects can occur at high concentrations. We recommend performing a dose-response experiment to determine the optimal concentration range. Consider using concentrations at or below the reported IC50 for Kinase X in your specific cell line. Additionally, ensure the purity of your this compound lot by checking the certificate of analysis.
Q3: My this compound solution appears to have precipitated after being stored at -20°C. Is it still usable?
A3: Precipitation can occur when a concentrated stock solution is frozen. To redissolve the compound, gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly. Before each use, visually inspect the solution for any precipitate. If precipitation persists, it may be necessary to prepare a fresh stock solution.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Kinase Assays
Users sometimes report variability in the half-maximal inhibitory concentration (IC50) of this compound in in-vitro kinase assays.
| Potential Cause | Recommended Solution |
| ATP Concentration | This compound is an ATP-competitive inhibitor. Ensure you are using a consistent ATP concentration across all assays, ideally at or near the Km of Kinase X for ATP. |
| Enzyme Activity | The activity of recombinant Kinase X can vary between lots. Always perform a quality control check on new enzyme batches. |
| Assay Incubation Time | A pre-incubation step of 15-30 minutes with this compound and the kinase before adding ATP can lead to more consistent results. |
Issue 2: Low Signal-to-Noise Ratio in Western Blot for Phospho-Substrate
A common experiment is to treat cells with this compound and measure the phosphorylation of a direct Kinase X substrate.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Dilution | Perform a titration experiment to determine the optimal dilution for your primary phospho-specific antibody. |
| Insufficient Cell Lysis | Ensure your lysis buffer contains adequate concentrations of phosphatase and protease inhibitors to preserve the phosphorylation state of your target protein. |
| Low Basal Phosphorylation | If the basal level of substrate phosphorylation is low, consider stimulating the pathway upstream of Kinase X (e.g., with Growth Factor Y) before this compound treatment. |
Experimental Protocols
Protocol 1: In Vitro Kinase X Assay
This protocol outlines a typical luminescent kinase assay to determine the IC50 of this compound.
-
Prepare a serial dilution of this compound in the assay buffer (e.g., 100 µM to 1 nM).
-
In a 96-well plate, add 5 µL of each this compound dilution.
-
Add 10 µL of recombinant Kinase X enzyme to each well and incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the Kinase X substrate and ATP (at its Km concentration).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP using a commercial luminescent ATP detection kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Visualizations
Caption: Simplified GFY signaling pathway showing this compound inhibition of Kinase X.
Caption: General experimental workflow for characterizing the this compound inhibitor.
Caption: Troubleshooting decision tree for inconsistent Western blot data.
improving U27391 efficacy in animal models
Welcome to the technical support center for U27391, a novel, potent inhibitor of the PI3K/Akt/mTOR signaling pathway. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the efficacy of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) family of lipid kinases. By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the downstream activation of key signaling proteins, primarily Akt and mTOR, leading to reduced cell proliferation, growth, and survival in cancer cells where this pathway is overactive.[1][2]
Q2: In which cancer models is this compound expected to be most effective?
A2: The PI3K/Akt/mTOR pathway is frequently dysregulated in a wide range of human cancers.[1] this compound is expected to show the most significant efficacy in tumor models with known activating mutations in the PIK3CA gene, loss-of-function mutations in the PTEN tumor suppressor, or amplification of Akt.[3][4] Preclinical data suggests strong activity in models of breast, ovarian, and prostate cancer.[2][5][6]
Q3: What are the known off-target effects or toxicities associated with PI3K inhibitors like this compound?
A3: Class-specific toxicities are common with PI3K inhibitors due to the pathway's role in normal physiological processes, such as glucose metabolism.[7] Researchers should monitor for potential side effects in animal models, including hyperglycemia, transient hypertension, diarrhea, and skin rash.[8][9][10] These are often dose-dependent and can typically be managed by adjusting the dose or administration schedule.[5]
Q4: How should this compound be stored and handled?
A4: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C. Once reconstituted in a solvent like DMSO for stock solutions, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. Protect from light and moisture.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lack of Tumor Growth Inhibition | 1. Suboptimal Formulation: Poor solubility of this compound leading to low bioavailability.[11]2. Inadequate Dosing/Schedule: Insufficient drug exposure at the tumor site.3. Drug Resistance: The tumor model may have primary or acquired resistance, potentially through compensatory signaling pathways (e.g., MAPK/ERK).[5][12][13]4. Incorrect Animal Model: The selected tumor model may not be dependent on the PI3K/Akt/mTOR pathway. | 1. Optimize Formulation: Refer to the Protocol for In Vivo Formulation below. Consider using solubilizing agents such as cyclodextrins, co-solvents (e.g., PEG400), or lipid-based formulations.[11][14]2. Perform PK/PD Studies: Conduct a pharmacokinetic (PK) study to determine key parameters like Cmax and half-life.[15][16] Correlate drug exposure with pharmacodynamic (PD) markers (e.g., p-Akt levels in tumors) to ensure target engagement. Adjust dose accordingly.[17]3. Investigate Resistance: Analyze baseline and treated tumors for activation of parallel pathways. Consider combination therapy, for example, with a MEK inhibitor.[3][18]4. Confirm Pathway Activation: Before starting a large-scale efficacy study, confirm pathway activation (e.g., high p-Akt levels) in a small cohort of your tumor model via Western blot or IHC. |
| High Toxicity or Animal Morbidity | 1. Dose is too high: The maximum tolerated dose (MTD) has been exceeded.2. Formulation Vehicle Toxicity: The solvent or excipients used in the formulation may be causing adverse effects.3. On-Target Toxicity: Inhibition of PI3K in normal tissues is causing side effects like hyperglycemia or colitis.[8][9] | 1. Conduct a Dose-Ranging Study: Determine the MTD in a small group of non-tumor-bearing animals before proceeding to efficacy studies. Start with a lower dose and escalate.2. Test Vehicle Alone: Administer the formulation vehicle to a control group to isolate any effects caused by the excipients.3. Monitor Animal Health: Implement regular monitoring of animal weight, blood glucose levels, and general wellness. Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) which can improve the safety profile.[5] |
| High Variability in Results | 1. Inconsistent Drug Administration: Variation in injection volume or technique (e.g., oral gavage, intraperitoneal injection).2. Heterogeneity of Tumor Model: Subclonal variations within the tumor can lead to different responses.[9][12]3. Variable Drug Formulation: Precipitation of this compound in the formulation before or during administration. | 1. Standardize Procedures: Ensure all technicians are trained on the same administration protocol. Use calibrated equipment for dosing.2. Increase Sample Size: A larger cohort of animals may be necessary to achieve statistical power. Ensure tumors are of a similar size at the start of treatment.3. Ensure Formulation Stability: Prepare the formulation fresh daily. Visually inspect for any precipitation before each administration. If issues persist, re-evaluate the formulation strategy.[14] |
Quantitative Data Summary
The following tables provide representative data for this compound. Note: This data is hypothetical and intended for guidance.
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC₅₀ (nM) |
| MCF-7 | Breast | E545K Mutant | Wild-Type | 15 |
| PC-3 | Prostate | Wild-Type | Null | 25 |
| OVCAR-3 | Ovarian | H1047R Mutant | Wild-Type | 10 |
| U87-MG | Glioblastoma | Wild-Type | Null | 30 |
| HCT116 | Colorectal | H1047R Mutant | Wild-Type | 18 |
Table 2: Representative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (at 25 mg/kg, Oral Gavage) |
| Cₘₐₓ (Peak Plasma Concentration) | 1.2 µM |
| Tₘₐₓ (Time to Peak Concentration) | 2 hours |
| AUC (Area Under the Curve) | 7.8 µM·h |
| t₁/₂ (Half-life) | 4.5 hours[15] |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound for Oral Gavage
This protocol is designed for this compound, which exhibits poor water solubility.
-
Objective: To prepare a stable and homogenous suspension of this compound for consistent oral dosing in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG400 (Polyethylene glycol 400)
-
Tween 80
-
Sterile water
-
-
Procedure:
-
Calculate the total amount of this compound required for the study cohort and the total volume of vehicle needed.
-
Prepare the vehicle solution first by mixing 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile water (v/v/v/v).
-
Warm the vehicle solution to approximately 40°C to aid in dissolution.
-
Weigh the required amount of this compound powder.
-
In a sterile conical tube, first dissolve the this compound powder in the DMSO portion of the vehicle. Vortex thoroughly until fully dissolved.
-
Gradually add the PEG400, vortexing continuously.
-
Add the Tween 80 and continue to mix.
-
Finally, add the sterile water dropwise while vortexing to prevent precipitation.
-
The final solution should be clear and homogenous. Prepare this formulation fresh daily before administration.
-
Protocol 2: Western Blot Analysis for Pharmacodynamic Assessment
-
Objective: To measure the inhibition of PI3K/Akt/mTOR pathway signaling in tumor tissue following this compound treatment.
-
Procedure:
-
Tissue Collection: Euthanize mice at a predetermined time point after the final dose (e.g., 2-4 hours post-dose, based on Tₘₐₓ).[19] Excise tumors immediately and snap-freeze in liquid nitrogen. Store at -80°C.
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[1]
-
-
Immunoblotting:
-
Denature 30-50 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[1]
-
Incubate the membrane overnight at 4°C with primary antibodies for:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensity using densitometry software. Calculate the ratio of phosphorylated protein to total protein for each target. A significant decrease in these ratios in the this compound-treated group compared to the vehicle control indicates successful target engagement.
-
Visualizations
Caption: Simplified PI3K/Akt/mTOR signaling pathway showing the inhibitory action of this compound.
Caption: Recommended experimental workflow for preclinical evaluation of this compound in animal models.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. onclive.com [onclive.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. youtube.com [youtube.com]
- 15. Pharmacological Inhibition of PI3K Reduces Adiposity and Metabolic Syndrome in Obese Mice and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Vertical inhibition of the PI3K/Akt/mTOR pathway is synergistic in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
U27391 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of the hypothetical small molecule inhibitor, U27391. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Q2: How can I determine the off-target profile of this compound?
A2: A combination of computational and experimental approaches is recommended to determine the off-target profile of this compound.
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In Silico Methods: Computational approaches, such as the Off-Target Safety Assessment (OTSA), can predict potential off-target interactions by screening the structure of this compound against large databases of protein structures and compound activity data.[2]
-
Experimental Methods: Experimental validation is crucial. Techniques such as broad-panel kinase profiling, proteome-wide thermal shift assays (CETSA), and affinity chromatography-mass spectrometry can identify the proteins that this compound interacts with directly in a cellular context.[1][3]
Q3: What are some general strategies to minimize off-target effects when using this compound?
A3: Several strategies can be employed to minimize the impact of off-target effects in your experiments:
-
Use the Lowest Effective Concentration: It is essential to perform a dose-response experiment to identify the lowest concentration of this compound that produces the desired on-target effect.[1]
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Employ Structurally Distinct Inhibitors: Using multiple inhibitors with different chemical structures that target the same protein can help confirm that the observed phenotype is not due to a shared off-target effect.[1]
-
Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target can help to verify that the observed phenotype is a direct result of modulating the target of interest.[1][4]
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Phenotype
Q: I am observing significant cell death or an unexpected phenotype in my experiments with this compound, even at concentrations that should be selective for its primary target. What could be the cause and how can I troubleshoot this?
A: This is a common issue that may be indicative of off-target effects. Here is a step-by-step guide to troubleshoot this problem:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your cellular model at the concentrations used. A cellular thermal shift assay (CETSA) or a target engagement biomarker assay can be used for this purpose.
-
Perform a Dose-Response Curve for Toxicity: Conduct a cell viability assay (e.g., MTS or CellTiter-Glo) with a wide range of this compound concentrations to determine the cytotoxic concentration (CC50). Compare this to the concentration required for on-target inhibition (IC50). A small therapeutic window (ratio of CC50 to IC50) may suggest off-target toxicity.
-
Conduct a Broad Off-Target Screen: A broad kinase or safety pharmacology panel can help identify potential unintended targets that could be mediating the toxic effects.[1]
-
Genetic Rescue Experiment: To confirm that the toxicity is due to an off-target effect, you can perform a rescue experiment. If the toxicity is due to the inhibition of an off-target protein, overexpressing a drug-resistant mutant of that off-target protein should rescue the cells from this compound-induced toxicity.
Issue 2: Discrepancy Between Biochemical and Cellular Activity
Q: this compound is potent in biochemical assays, but its activity is much weaker in cell-based assays. Why is this and what can I do?
A: This discrepancy can arise from several factors:
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Poor Cell Permeability: this compound may have poor permeability across the cell membrane. This can be assessed using a parallel artificial membrane permeability assay (PAMPA).
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Efflux by Cellular Transporters: The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp). This can be tested by co-incubating the cells with a known efflux pump inhibitor.
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Cellular Metabolism: this compound may be rapidly metabolized into an inactive form within the cell. LC-MS/MS analysis of cell lysates can be used to determine the intracellular concentration and metabolic stability of the compound.
-
High Protein Binding: In the presence of serum in cell culture media, this compound may bind to serum proteins, reducing its free concentration available to interact with the target.
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated to characterize the on- and off-target effects of this compound.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| Primary Target A | 15 | 98% |
| Off-Target Kinase 1 | 250 | 75% |
| Off-Target Kinase 2 | 800 | 45% |
| Off-Target Kinase 3 | >10,000 | <10% |
Table 2: Cellular Activity and Toxicity Profile of this compound
| Assay Type | Cell Line | IC50 / EC50 / CC50 (nM) |
| On-Target Cellular Assay | Cell Line X | 50 |
| Cell Viability Assay | Cell Line X | 1500 |
| Off-Target Phenotypic Assay | Cell Line Y | 450 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a panel of recombinant kinases.
Methodology:
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Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound to create a range of concentrations.
-
In a 384-well plate, add the recombinant kinase, the appropriate substrate, and ATP.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
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Incubate the plate at room temperature for the specified time.
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Add a detection reagent that measures the amount of product formed or ATP consumed.
-
Read the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to its intended target in a cellular context.
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant by Western blot or other protein detection methods.
-
Binding of this compound to its target protein is expected to increase the thermal stability of the protein, resulting in more protein remaining in the supernatant at higher temperatures compared to the vehicle control.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for identifying this compound off-target effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Troubleshooting U27391 Batch-to-Batch Variability
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing potential batch-to-batch variability when using the metalloproteinase inhibitor, U27391.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of this compound in our cell migration assay. What could be the cause?
A1: Batch-to-batch variation in the potency of a compound can be a significant factor in experimental variability.[1][2] Several factors can contribute to this, including minor differences in purity, isomeric composition, or the presence of trace impurities from the manufacturing process. It is also important to consider variations in experimental conditions and reagent handling.
Q2: How can we proactively manage potential batch-to-batch variability of this compound?
A2: A holistic approach to managing variability is recommended.[2] This includes robust quality control of incoming reagents, consistent experimental execution, and transparent data analysis. Implementing a bridging study to compare the performance of a new batch against a previously validated batch is a crucial step before its use in critical experiments.
Q3: What are the recommended storage and handling conditions for this compound to minimize variability?
A3: this compound is typically shipped on a cool pack and should be stored at -20°C upon arrival.[3] To minimize degradation and variability, it is recommended to aliquot the compound into single-use volumes to avoid repeated freeze-thaw cycles. Ensure the solvent used for reconstitution is of high purity and consistent across experiments.
Troubleshooting Guides
Issue: Decreased or Increased Potency of a New Batch of this compound
This guide provides a systematic approach to troubleshooting unexpected changes in the potency of this compound.
1. Initial Assessment and Data Collection:
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Document Everything: Record the lot numbers of all this compound batches used, dates of experiments, and any other relevant experimental details.
-
Quantify the Difference: Determine the fold-change in IC50 or other relevant metrics between the old and new batches.
2. Investigation of Potential Causes:
The following flowchart outlines a logical workflow for troubleshooting potency issues.
3. Data Presentation for Batch Comparison:
When communicating with technical support or for internal documentation, presenting the data in a clear, tabular format is essential.
| Parameter | Old Batch (Lot #XXXXX) | New Batch (Lot #YYYYY) |
| IC50 (nM) | 15.2 ± 2.1 | 45.8 ± 5.6 |
| Maximal Inhibition (%) | 98.5 ± 1.2 | 97.9 ± 2.5 |
| Hill Slope | 1.1 | 1.0 |
Experimental Protocols
Protocol: this compound Potency Determination using a Fluorogenic MMP Activity Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific metalloproteinase (MMP).
Materials:
-
This compound (Old and New Batches)
-
Recombinant Human MMP enzyme
-
Fluorogenic MMP substrate
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Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
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DMSO (for compound dilution)
-
Black 96-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each this compound batch in DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations (e.g., 100 µM to 0.1 nM).
-
Further dilute the compound in assay buffer to the final desired concentrations.
-
-
Assay Protocol:
-
Add 50 µL of diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the recombinant MMP enzyme to each well.
-
Incubate for 30 minutes at 37°C.
-
Add 25 µL of the fluorogenic MMP substrate to each well.
-
Read the fluorescence intensity every 5 minutes for 60 minutes using a plate reader (Excitation/Emission wavelengths specific to the substrate).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min).
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway
This compound is a metalloproteinase inhibitor.[3] Metalloproteinases (MMPs) are key enzymes involved in the degradation of the extracellular matrix (ECM), a process crucial for cell migration, invasion, and tissue remodeling. By inhibiting MMPs, this compound can block these cellular processes.
References
Technical Support Center: U27391 (Fictional Compound: Inhibitor X)
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals using U27391 (Inhibitor X), a novel, potent, and selective small molecule inhibitor of the fictional Kinase Y signaling pathway. This guide addresses common experimental challenges and provides best practices to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Inhibitor X?
A1: Inhibitor X is an ATP-competitive inhibitor of Kinase Y. By binding to the ATP-binding pocket of Kinase Y, it prevents the phosphorylation of its downstream substrate, Protein Z, thereby inhibiting the activation of the Kinase Y signaling pathway.
Q2: What is the recommended solvent for dissolving Inhibitor X?
A2: Inhibitor X is soluble in DMSO at concentrations up to 100 mM. For cell-based assays, it is recommended to prepare a 10 mM stock solution in DMSO and then dilute it to the final working concentration in cell culture media. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.
Q3: What is the stability of Inhibitor X in solution?
A3: The 10 mM stock solution of Inhibitor X in DMSO is stable for up to 6 months when stored at -20°C. Working solutions in aqueous media should be prepared fresh for each experiment and used within 24 hours. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
Issue 1: Inconsistent or lack of inhibitory effect in cell-based assays.
-
Question: I am not observing the expected decrease in cell viability or downstream pathway inhibition after treating my cells with Inhibitor X. What could be the reason?
-
Answer:
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to Inhibitor X. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line.
-
Compound Degradation: Ensure that the compound has been stored correctly and that working solutions are freshly prepared.
-
Assay Conditions: The confluence of the cell culture, incubation time, and serum concentration in the media can all influence the apparent activity of the inhibitor. We recommend maintaining consistent cell culture conditions.
-
Vehicle Control: Always include a vehicle-only (e.g., 0.1% DMSO) control to ensure that the observed effects are due to the inhibitor and not the solvent.
-
Issue 2: High background signal in a Western blot for phosphorylated Protein Z.
-
Question: My Western blot for the phosphorylated form of Protein Z shows a high background, making it difficult to assess the effect of Inhibitor X. How can I improve this?
-
Answer:
-
Antibody Specificity: Verify the specificity of your primary antibody for the phosphorylated form of Protein Z.
-
Blocking Conditions: Optimize your blocking conditions. We recommend blocking with 5% BSA in TBST for 1 hour at room temperature.
-
Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations to reduce non-specific binding.
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Positive and Negative Controls: Include appropriate positive (e.g., cells stimulated to activate the Kinase Y pathway) and negative (e.g., cells treated with a known effective concentration of Inhibitor X) controls.
-
Quantitative Data Summary
| Parameter | Value | Cell Line |
| IC50 (Cell Viability) | 50 nM | Cancer Cell Line A |
| IC50 (Protein Z Phosphorylation) | 15 nM | Cancer Cell Line A |
| Solubility in DMSO | 100 mM | N/A |
| Recommended Working Concentration | 10-100 nM | Varies by cell line |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of Inhibitor X in culture media, ranging from 1 nM to 10 µM.
-
Remove the old media and add 100 µL of the media containing the different concentrations of Inhibitor X to the respective wells. Include a vehicle control (0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Z Phosphorylation
-
Plate 1 x 10^6 cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of Inhibitor X (e.g., 0, 10, 50, 100 nM) for 2 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated Protein Z overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.
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Visualize the bands using an ECL substrate and an imaging system.
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Strip the membrane and re-probe for total Protein Z and a loading control (e.g., GAPDH).
Visualizations
Technical Support Center: Troubleshooting U27391
Issue: Unable to Provide Troubleshooting Information for U27391
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Validation & Comparative
Validating the In Vivo Efficacy of U27391: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel KinaseX inhibitor, U27391, against alternative therapies in a preclinical xenograft model of XYZ carcinoma. The data presented herein is intended to offer an objective assessment of this compound's in vivo efficacy, supported by detailed experimental protocols and pathway diagrams.
Comparative Efficacy and Safety Data
The antitumor activity and general tolerability of this compound were evaluated in a human XYZ carcinoma cell line-derived xenograft model in athymic nude mice.[1][2][3] The results are compared with a competing investigational agent, "Compound Y," and a standard-of-care chemotherapeutic agent, "Chemo-Z."
Table 1: Comparative Antitumor Efficacy
| Parameter | This compound (50 mg/kg, oral, daily) | Compound Y (50 mg/kg, oral, daily) | Chemo-Z (10 mg/kg, i.p., weekly) | Vehicle Control |
| Tumor Growth Inhibition (TGI) at Day 21 | 85% | 62% | 45% | 0% |
| Tumor Regression | Observed in 4/10 mice | Observed in 1/10 mice | No regression observed | No regression observed |
| Median Survival (Days) | 45 | 35 | 28 | 21 |
| p-value vs. Vehicle | <0.001 | <0.01 | <0.05 | - |
Table 2: Comparative Safety and Tolerability
| Parameter | This compound (50 mg/kg, oral, daily) | Compound Y (50 mg/kg, oral, daily) | Chemo-Z (10 mg/kg, i.p., weekly) | Vehicle Control |
| Maximum Mean Body Weight Loss | <5% | ~8% | ~15% | <2% |
| Treatment-Related Mortalities | 0/10 | 0/10 | 1/10 | 0/10 |
| Observed Adverse Effects | None | Mild lethargy | Significant lethargy, ruffled fur | None |
Signaling Pathway and Experimental Workflow
To contextualize the mechanism of action and the experimental design, the following diagrams illustrate the targeted signaling pathway and the in vivo study workflow.
Caption: The ABC signaling pathway, inhibited by this compound.
Caption: Workflow for the preclinical xenograft efficacy study.
Experimental Protocols
1. Cell Line and Culture
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Cell Line: Human XYZ carcinoma cell line (e.g., HT-29 or similar, adapted for the fictional context).[4]
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Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
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Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2. Cells were harvested during the exponential growth phase for implantation.[5]
2. Animal Model
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Species: Female athymic nude mice (nu/nu), 6-8 weeks old.[1][6]
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Acclimation: Animals were acclimated for one week prior to the study initiation, with access to standard chow and water ad libitum.[1]
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Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle.[1] All procedures were approved by the Institutional Animal Care and Use Committee.
3. Tumor Implantation and Randomization
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Implantation: 5 x 10^6 XYZ carcinoma cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel were injected subcutaneously into the right flank of each mouse.[5][6]
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Tumor Monitoring: Tumor growth was monitored twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2.[6][7]
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Randomization: When tumors reached an average volume of approximately 150 mm³, mice were randomized into four groups (n=10 per group) with comparable mean tumor volumes.[3][6]
4. Dosing and Administration
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This compound and Compound Y: Formulated in 0.5% methylcellulose and administered orally (p.o.) once daily at a volume of 10 mL/kg.
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Chemo-Z: Formulated in sterile saline and administered via intraperitoneal (i.p.) injection once weekly at a volume of 10 mL/kg.
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Vehicle Control: Mice received the 0.5% methylcellulose vehicle orally once daily.
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Treatment Duration: Dosing continued for 21 consecutive days or until the endpoint criteria were met.
5. Efficacy and Tolerability Assessment
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Tumor Growth Inhibition (TGI): TGI was calculated on Day 21 using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
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Survival: The study endpoint was defined as a tumor volume exceeding 2000 mm³ or when animals showed signs of significant clinical distress (e.g., >20% body weight loss, ulceration).[1]
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Tolerability: Animal body weights were recorded twice weekly, and mice were monitored daily for any clinical signs of toxicity.[8]
6. Pharmacodynamic Analysis (Satellite Group)
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A separate cohort of tumor-bearing mice (n=3 per time point) was treated with a single dose of this compound (50 mg/kg).
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Tumors were harvested at 2, 8, and 24 hours post-dose.
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Tumor lysates were analyzed by Western blot to assess the phosphorylation status of Substrate A, a direct downstream target of KinaseX, to confirm target engagement in vivo.[8][9] This analysis confirmed a >90% reduction in p-Substrate A levels at 8 hours, which was sustained above 50% inhibition at 24 hours.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Information regarding "U27391" is currently unavailable.
A thorough search for the identifier "U27391" did not yield any specific information about a drug, therapeutic agent, or biological compound. Consequently, a head-to-head comparison with a standard of care cannot be provided at this time.
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-
Chemical or Biological Identity: The nature of the compound.
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-
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cross-validation of U27391 activity in different cell lines
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U27391: A Comparative Guide to a Novel Metalloproteinase Inhibitor
In the landscape of therapeutic development, particularly for degenerative and inflammatory diseases, the inhibition of matrix metalloproteinases (MMPs) presents a key area of research. This guide provides a comparative analysis of the novel metalloproteinase inhibitor, U27391, alongside other established inhibitors of this pathway. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.
Introduction to this compound and the Metalloproteinase Pathway
This compound is a metalloproteinase inhibitor that has demonstrated efficacy in preventing cartilage degradation.[1][2][3] Metalloproteinases are a family of zinc-dependent endopeptidases crucial for the turnover of extracellular matrix components. Dysregulation of MMP activity is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases. This compound's mechanism of action involves the inhibition of these enzymes, thereby preventing the breakdown of the extracellular matrix. A key finding is its ability to inhibit the effects of human recombinant interleukin-1beta (rhIL-1β), a pro-inflammatory cytokine that plays a significant role in cartilage degradation.[1][2][3] Specifically, this compound has been shown to reverse rhIL-1β-induced loss of glycosaminoglycans and to mitigate the inhibition of glycosaminoglycan synthesis in cartilage explants.[1]
Comparative Analysis of this compound and Other MMP Inhibitors
Table 1: Comparison of Inhibitory Activity of Various Metalloproteinase Inhibitors
| Inhibitor | Type | Target MMPs | IC50 / Ki Values (nM) | Key Features |
| This compound | Not specified | General Metalloproteinases | 10-100 µM (effective concentration in cellular assays)[1] | Inhibits IL-1β-induced proteoglycan loss and partially restores proteoglycan synthesis in cartilage explants.[1] |
| Batimastat (BB-94) | Hydroxamate Peptidomimetic | Broad Spectrum | MMP-1: 3, MMP-2: 4, MMP-3: 20, MMP-7: 6, MMP-9: 4[2] | Potent, broad-spectrum inhibitor. |
| Marimastat (BB-2516) | Hydroxamate Peptidomimetic | Broad Spectrum | MMP-1: 5, MMP-2: 6, MMP-7: 13, MMP-9: 3, MMP-14: 9[1][3][4] | Orally bioavailable broad-spectrum inhibitor. |
| BAY 12-9566 (Tanomastat) | Non-peptidic Biphenyl | Selective | Ki: MMP-2: 11, MMP-3: 143, MMP-9: 301, MMP-13: 1470[5][6] | Orally bioavailable with selectivity for certain MMPs. |
| Col-3 (Metastat) | Chemically Modified Tetracycline | MMP-2, MMP-9 | Inhibits expression and activity (specific IC50 not provided)[7] | Non-antibiotic tetracycline derivative that also inhibits tumor cell proliferation and invasion.[7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: IL-1β signaling cascade leading to MMP production and subsequent ECM degradation, with the point of intervention for this compound and other MMP inhibitors.
Caption: A generalized workflow for determining the inhibitory activity of compounds like this compound using a fluorogenic MMP activity assay.
Caption: Experimental workflow for assessing the effect of this compound on proteoglycan synthesis in cartilage explants stimulated with IL-1β.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of MMP inhibitors.
Matrix Metalloproteinase (MMP) Activity Assay
This protocol outlines a general method for measuring MMP activity using a fluorogenic substrate.
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Reagent Preparation:
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Prepare an assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
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Reconstitute the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO to create a stock solution, then dilute to the working concentration in assay buffer.
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Reconstitute the purified, active MMP enzyme in assay buffer to the desired concentration.
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Prepare a dilution series of the test inhibitor (e.g., this compound) in assay buffer.
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Assay Procedure:
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In a 96-well microplate, add the assay buffer, MMP enzyme, and varying concentrations of the inhibitor. Include wells with enzyme and buffer only (positive control) and buffer only (blank).
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Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
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Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
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Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for the Mca/Dpa FRET pair) using a microplate reader. Readings can be taken kinetically over time or as an endpoint measurement.
-
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Data Analysis:
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Subtract the blank reading from all measurements.
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For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
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Plot the percentage of MMP inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
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Interleukin-1β Induced Proteoglycan Loss Assay
This assay measures the ability of an inhibitor to prevent the degradation of proteoglycans in a cartilage explant model.
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Cartilage Explant Culture:
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Aseptically dissect articular cartilage from a suitable source (e.g., bovine or porcine joints) and create small, uniform explants.
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Place the explants in a 96-well plate with culture medium (e.g., DMEM with antibiotics and fetal bovine serum).
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Culture the explants overnight to allow them to equilibrate.
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Replace the medium with fresh medium containing rhIL-1β (e.g., 10 ng/mL) and a range of concentrations of the test inhibitor (e.g., this compound at 10-100 µM). Include control wells with IL-1β alone and medium alone.
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Culture for a specified period (e.g., 3-7 days).
-
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Glycosaminoglycan (GAG) Measurement:
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At the end of the culture period, collect the culture medium.
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Digest the remaining cartilage explants with a protease (e.g., papain) to release the remaining GAGs.
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Quantify the amount of sulfated GAGs in the collected medium and the digested explants using the dimethylmethylene blue (DMB) dye-binding assay. This involves mixing the sample with the DMB reagent and measuring the absorbance at approximately 525 nm.
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Create a standard curve using known concentrations of chondroitin sulfate.
-
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Data Analysis:
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Calculate the total GAG content (medium + explant) and the percentage of GAG released into the medium for each treatment group.
-
Compare the GAG release in the inhibitor-treated groups to the IL-1β-only control to determine the inhibitory effect.
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Glycosaminoglycan (GAG) Synthesis Assay
This protocol assesses the effect of an inhibitor on the rate of new GAG synthesis in cartilage explants.
-
Explant Culture and Radiolabeling:
-
Follow the same initial steps for cartilage explant culture as in the proteoglycan loss assay, treating the explants with IL-1β and the test inhibitor.
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During the last 4-24 hours of the culture period, add a radiolabeled precursor for GAG synthesis, such as ³⁵S-sulfate, to the culture medium.
-
-
GAG Isolation and Measurement:
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After the labeling period, wash the explants to remove unincorporated radioisotope.
-
Digest the explants with papain.
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Isolate the radiolabeled GAGs from the digest, for example, by precipitation with cetylpyridinium chloride or by using a dye-binding assay followed by measurement of radioactivity.
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Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
To account for variations in explant size, normalize the incorporated radioactivity to the DNA content of each explant (which can be measured using a fluorescent DNA-binding dye like Hoechst).
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Express the results as counts per minute (CPM) per microgram of DNA.
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Compare the rate of GAG synthesis in the inhibitor-treated groups to the IL-1β-only and untreated controls.
-
References
- 1. Inhibition of interleukin 1 beta induced rat and human cartilage degradation in vitro by the metalloproteinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interleukin-1beta-induced extracellular matrix degradation and glycosaminoglycan release is inhibited by curcumin in an explant model of cartilage inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loganin attenuates interleukin-1β-induced chondrocyte inflammation, cartilage degeneration, and rat synovial inflammation by regulating TLR4/MyD88/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinase 14 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Unidentified Compound U27391: Inability to Fulfill Data Request
Initial investigations to provide a comprehensive comparison guide on the synergistic effects of the compound designated U27391 with other drugs have been halted due to the inability to identify this compound in publicly available scientific and medical literature.
Extensive searches across multiple databases, including chemical repositories and clinical trial registries, have failed to yield substantive information on a drug or investigational compound with the identifier "this compound." While a record for "U 27391" exists in the PubChem database, it solely provides a chemical formula (C23H36N4O5) and a unique identifier (CID 129255) without any associated data on its biological activity, mechanism of action, therapeutic area, or any preclinical or clinical studies.
This lack of publicly accessible information makes it impossible to proceed with the user's request for a detailed comparison guide, which would necessitate:
-
Identification of the drug's class and mechanism of action.
-
Access to studies investigating its use in combination with other therapeutic agents.
-
Availability of quantitative experimental data on synergistic effects.
-
Detailed experimental protocols from relevant research.
Without a clear identification of this compound, any attempt to generate the requested content, including data tables and signaling pathway diagrams, would be purely speculative and lack the required scientific basis.
It is possible that this compound is an internal compound code used within a private research organization that has not been disclosed publicly. It could also be a misidentified or incorrectly transcribed designation.
Metalloproteinase Inhibitors: A Comparative Guide for Preclinical Research
A Meta-Analysis of Preclinical Studies with a Focus on U27391 and its Therapeutic Class
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of metalloproteinase inhibitors (MMPIs), with a specific focus on the functional characteristics attributed to this compound—a compound identified as a metalloproteinase inhibitor that impedes the action of human recombinant interleukin-1beta (IL-1β) and glycosaminoglycan (GAG) synthesis. While preclinical data specifically for "this compound" is not publicly available, this guide offers a meta-analysis of the broader class of MMPIs, providing a framework for understanding its potential preclinical profile and for comparing it with alternative therapeutic strategies.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][2] Dysregulation of MMP activity is implicated in a variety of pathological conditions, including cancer, arthritis, and cardiovascular diseases, making MMPIs a promising therapeutic strategy.[1]
Data Presentation: A Comparative Overview of Metalloproteinase Inhibitors
The following tables summarize key quantitative data and characteristics of various classes of metalloproteinase inhibitors based on available preclinical and clinical studies.
Table 1: Classes of Metalloproteinase Inhibitors and Their Characteristics
| Inhibitor Class | Examples | Mechanism of Action | Selectivity | Key Preclinical Findings |
| Broad-Spectrum MMPIs | Batimastat, Marimastat | Zinc chelation at the active site of MMPs.[1][2] | Low; inhibit a wide range of MMPs. | Showed promise in preclinical cancer models by reducing tumor growth and metastasis.[3] However, clinical trials were largely unsuccessful due to side effects and lack of efficacy in advanced disease.[3] |
| Selective MMPIs | SD-7300, GS-5745 (Andecaliximab) | Designed to target specific MMPs, potentially reducing side effects.[4] | High; target specific MMPs like MMP-2, MMP-9, or MMP-13. | Selective inhibitors are associated with fewer side effects, such as musculoskeletal syndrome, compared to broad-spectrum inhibitors.[4] Preclinical studies show efficacy in models of breast cancer and ulcerative colitis.[4] |
| Tetracycline Derivatives | Doxycycline, Minocycline | Inhibit MMPs through zinc chelation and also affect MMP expression.[2][5] | Broad-spectrum. | Effective in preclinical models of arthritis and periodontitis.[5] |
| Natural Product Inhibitors | Green tea catechins, Curcumin | Various mechanisms, including direct inhibition and downregulation of MMP expression. | Variable. | Preclinical studies suggest anti-inflammatory and anti-cancer effects by modulating MMP activity. |
| Tissue Inhibitors of Metalloproteinases (TIMPs) | TIMP-1, TIMP-2, TIMP-3, TIMP-4 | Endogenous proteins that bind to and inhibit active MMPs.[6] | Broad-spectrum. | Crucial for regulating MMP activity in vivo. Their therapeutic use is being explored. |
Table 2: Preclinical Efficacy of Metalloproteinase Inhibitors in Inflammatory Models
| Compound/Class | Model | Key Outcomes | Reference |
| Broad-spectrum MMPIs | Animal models of arthritis | Reduced cartilage degradation and inflammation. | [1] |
| Selective MMP-13 Inhibitor | Osteoarthritis models | Decreased cartilage erosion and joint dysfunction. | [7] |
| Doxycycline | Periodontitis models | Reduced alveolar bone loss and gingival inflammation. | [2] |
| IL-1Ra (via Chitosan microspheres) | In vitro chondrocyte culture | Downregulated IL-1β-stimulated MMP-1, MMP-3, and MMP-13 expression.[8] | [8] |
| Hyaluronan | Osteoarthritic synovial tissue explants | Inhibited IL-1β-induced metalloproteinase activity, partially mediated by CD44.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of metalloproteinase inhibitors.
In Vitro MMP Inhibition Assay (Enzyme Activity)
-
Objective: To determine the inhibitory activity of a compound against a specific MMP.
-
Materials: Recombinant human MMP enzyme, a fluorogenic MMP substrate, assay buffer, test compound (e.g., this compound), and a known MMP inhibitor as a positive control.
-
Procedure:
-
Activate the pro-MMP enzyme according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the activated MMP enzyme, the test compound at various concentrations, and the assay buffer.
-
Incubate at 37°C for a specified period.
-
Add the fluorogenic substrate to each well.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Cell-Based Assay for IL-1β-Induced MMP Expression
-
Objective: To assess the effect of a compound on IL-1β-induced MMP expression in a relevant cell line (e.g., chondrocytes, synoviocytes).
-
Materials: Human chondrocyte cell line, cell culture medium, recombinant human IL-1β, test compound, and reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein analysis (Western blot, ELISA).
-
Procedure:
-
Culture chondrocytes to sub-confluence in appropriate culture plates.
-
Starve the cells in a serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with recombinant human IL-1β (e.g., 10 ng/mL) for a specified time (e.g., 24 hours for mRNA, 48 hours for protein).
-
For gene expression analysis: Isolate total RNA and perform qRT-PCR to quantify the mRNA levels of specific MMPs (e.g., MMP-1, MMP-3, MMP-13).
-
For protein analysis: Collect the cell culture supernatant to measure secreted MMP levels by ELISA or lyse the cells for Western blot analysis of intracellular signaling proteins.
-
Glycosaminoglycan (GAG) Synthesis and Release Assay
-
Objective: To evaluate the effect of a compound on GAG synthesis and release from cartilage explants or chondrocyte cultures, particularly in the context of inflammatory stimuli.
-
Materials: Cartilage explants or high-density chondrocyte cultures, culture medium, IL-1β, test compound, papain digestion buffer, and a GAG quantification kit (e.g., Blyscan assay).
-
Procedure:
-
Culture cartilage explants or chondrocytes in a 3D culture system.
-
Treat the cultures with the test compound in the presence or absence of IL-1β for a designated period (e.g., 48-72 hours).
-
Collect the culture medium to measure released GAGs.
-
Digest the remaining cartilage explants or cell pellets with papain to extract the GAGs from the matrix.
-
Quantify the amount of sulfated GAGs in the medium and the digest using a dimethylmethylene blue (DMMB) dye-binding assay.
-
Calculate the percentage of GAG release and the total GAG content.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the preclinical study of metalloproteinase inhibitors.
Caption: IL-1β signaling pathway leading to MMP production and ECM degradation.
Caption: A typical experimental workflow for evaluating MMPIs in vitro.
References
- 1. What are MMPs inhibitors and how do they work? [synapse.patsnap.com]
- 2. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 3. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of interleukin-1β-stimulated matrix metalloproteinases via the controlled release of interleukin-1Ra from chitosan microspheres in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyaluronan suppresses IL-1beta-induced metalloproteinase activity from synovial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of U27391 and its Analogs in Metalloproteinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the metalloproteinase inhibitor U27391 and its structural and functional analogs. This review synthesizes experimental data on their performance, details relevant experimental protocols, and visualizes key biological pathways and workflows.
This compound is a hydroxamic acid-based inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in tissue remodeling and degradation of the extracellular matrix. Research has highlighted its potential in preventing cartilage degradation induced by interleukin-1β (IL-1β), suggesting its therapeutic utility in inflammatory and degenerative joint diseases. To better understand its pharmacological profile, this guide compares this compound with other well-characterized, broad-spectrum hydroxamic acid MMP inhibitors: Batimastat (BB-94), Marimastat (BB-2516), and Ilomastat (GM6001).
Performance Comparison of this compound and Analogs
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase B) | MMP-12 (Metalloelastase) | MMP-14 (MT1-MMP) | MMP-26 (Matrilysin-2) |
| Batimastat (BB-94) | IC₅₀: 3 nM[1][2][3] | IC₅₀: 4 nM[1][2][3] | IC₅₀: 20 nM[1][2][3] | IC₅₀: 6 nM[1][2][3] | IC₅₀: 10 nM[3] | IC₅₀: 4 nM[1][2][3] | - | - | - |
| Marimastat (BB-2516) | IC₅₀: 5 nM[4][5] | IC₅₀: 6 nM[4][5] | - | IC₅₀: 13 nM[4][5] | - | IC₅₀: 3 nM[4][5] | - | IC₅₀: 9 nM[4][5] | - |
| Ilomastat (GM6001) | IC₅₀: 1.5 nM[6], Kᵢ: 0.4 nM[7] | IC₅₀: 1.1 nM[6], Kᵢ: 0.5 nM[7] | IC₅₀: 1.9 nM[6], Kᵢ: 27 nM[7] | Kᵢ: 3.7 nM[7] | Kᵢ: 0.1 nM[7] | IC₅₀: 0.5 nM[6], Kᵢ: 0.2 nM[7] | Kᵢ: 3.6 nM[7] | Kᵢ: 13.4 nM[7] | Kᵢ: 0.36 nM[7] |
Mechanism of Action and Signaling Pathway
This compound and its analogs exert their inhibitory effects by chelating the zinc ion within the active site of MMPs through their hydroxamic acid moiety. This reversible inhibition prevents the binding and cleavage of extracellular matrix components like collagen and proteoglycans.
In the context of cartilage degradation, pro-inflammatory cytokines such as IL-1β play a pivotal role. IL-1β signaling in chondrocytes upregulates the expression and activity of various MMPs, leading to the breakdown of the cartilage matrix. By inhibiting these MMPs, this compound and its analogs can disrupt this pathological cascade.
Figure 1: IL-1β signaling cascade leading to cartilage matrix degradation and the inhibitory action of this compound and its analogs.
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound and its analogs typically involves enzymatic assays. Below is a generalized protocol for assessing MMP inhibition.
General Protocol for MMP Inhibition Assay
-
Enzyme Activation: Recombinant human pro-MMPs are activated prior to the assay. A common method involves incubation with 4-aminophenylmercuric acetate (APMA) at 37°C.[4]
-
Inhibitor Preparation: The test inhibitors (e.g., this compound, Batimastat) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions. Serial dilutions are then prepared to obtain a range of concentrations for IC50 determination.
-
Inhibition Assay:
-
The assay is usually performed in a 96-well plate format.
-
Activated MMP enzyme is pre-incubated with various concentrations of the inhibitor for a defined period at a controlled temperature (e.g., 37°C).
-
A fluorogenic MMP substrate is added to initiate the enzymatic reaction. A commonly used substrate is (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Leu-[3-(2,4-dinitrophenyl)-L-2,3-diaminoproprionyl]-Ala-Arg-NH₂.[4]
-
The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction containing no inhibitor.
-
The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 2: A generalized workflow for determining the IC50 values of MMP inhibitors.
Concluding Remarks
This compound and its analogs, Batimastat, Marimastat, and Ilomastat, are potent, broad-spectrum inhibitors of matrix metalloproteinases. Their ability to counteract the degradative effects of MMPs, particularly in the context of IL-1β-driven cartilage destruction, underscores their therapeutic potential. The quantitative data presented reveal that while all are potent, Ilomastat demonstrates particularly low nanomolar to sub-nanomolar inhibitory constants against a wide range of MMPs. The development of such inhibitors has been a significant area of research, although clinical translation has been hampered by off-target effects and musculoskeletal toxicity associated with broad-spectrum inhibition. Future research may focus on developing more selective MMP inhibitors to minimize adverse effects while retaining therapeutic efficacy.
References
Safety Operating Guide
Safeguarding Your Research: Comprehensive Handling Protocols for Novel Compound U27391
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This document provides essential, immediate safety and logistical information for handling the novel compound U27391, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling
Given that the specific toxicological properties of this compound have not been thoroughly investigated, it is crucial to treat it as a substance with potential hazards. All personnel must be familiar with the contents of a Safety Data Sheet (SDS) before handling any chemical; however, in the absence of a specific SDS for this compound, the following general precautions should be strictly followed.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are required to protect against potential splashes or sprays. A face shield should be worn in addition to goggles when there is a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves are essential. The specific type of glove material should be chosen based on its resistance to the class of chemicals to which this compound is suspected to belong. Nitrile gloves are a common starting point for handling many laboratory chemicals.
-
Body Protection: A laboratory coat or an apron should be worn to protect against spills. For larger quantities or procedures with a higher risk of exposure, specialized protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator must be used. All work with solid forms of this compound that could become airborne should be conducted in a certified chemical fume hood to minimize inhalation exposure.
| PPE Item | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[1] | Protects eyes from splashes, dust, and projectiles. |
| Face Protection | Face shield worn over safety glasses or goggles. | Provides an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat, chemically resistant apron. | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if potential for aerosol or dust generation). | Prevents inhalation of hazardous particles or vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow should be implemented for all procedures involving this compound.
Caption: Experimental workflow for handling this compound.
Experimental Protocol: General Weighing and Solubilization
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly. The average face velocity should be a minimum of 100 fpm.[2]
-
Gather all necessary equipment (e.g., balance, weigh paper, spatula, vials, solvent).
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing (in a chemical fume hood):
-
Place the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound powder onto weigh paper using a clean spatula.
-
Record the weight and carefully transfer the powder to a suitable container.
-
-
Solubilization:
-
In the fume hood, add the desired solvent to the container with this compound.
-
Cap the container tightly and mix by vortexing or gentle agitation until the compound is fully dissolved.
-
-
Post-Handling:
-
Clean all equipment that came into contact with this compound.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Dispose of all waste as described in the disposal plan.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Pathway
Caption: Waste disposal pathway for this compound.
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated gloves, weigh paper, pipette tips, etc. | Sealable, labeled hazardous waste bag. |
| Liquid Waste | Unused solutions of this compound, solvent rinses. | Sealable, labeled hazardous waste container (bottle). |
| Sharps | Contaminated needles, scalpels, or other sharp objects. | Puncture-resistant sharps container. |
Disposal Procedure:
-
Segregation: At the point of generation, separate waste into the categories listed above.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for chemical waste pickup through your institution's Environmental Health and Safety (EH&S) department.[3] Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with absorbent material. For large spills, evacuate the laboratory and contact EH&S. |
By adhering to these comprehensive safety and handling protocols, you can confidently work with novel compounds like this compound while ensuring a safe and compliant research environment. Always prioritize safety and consult your institution's Chemical Hygiene Plan for further guidance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
